molecular formula C12H10N2O B3034861 Dibenzo[b,d]furan-2,3-diamine CAS No. 24258-73-9

Dibenzo[b,d]furan-2,3-diamine

Cat. No.: B3034861
CAS No.: 24258-73-9
M. Wt: 198.22 g/mol
InChI Key: MBMZZCSGLBNFEA-UHFFFAOYSA-N
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Description

Dibenzo[b,d]furan-2,3-diamine (CAS 24258-73-9) is a diamine-functionalized dibenzofuran derivative with the molecular formula C 12 H 10 N 2 O and a molecular weight of 198.22 g/mol . This compound features an amine group on each of the two adjacent carbon atoms of the dibenzofuran heterocyclic core, making it a versatile and valuable building block in organic synthesis and materials science research. The dibenzofuran scaffold is recognized for its high thermal stability and planar, rigid π-conjugated structure . Researchers leverage Dibenzo[b,d]furan-2,3-diamine as a precursor for constructing complex heterocyclic systems, particularly in the development of functional materials. Its molecular structure is instrumental in creating novel host materials for phosphorescent organic light-emitting diodes (PHOLEDs), where it can contribute to high triplet energy levels and efficient charge transport . Furthermore, structurally related dibenzofuran derivatives have shown significant promise in medicinal chemistry as kinase inhibitors with anticancer properties and as core components in hole transport materials for perovskite solar cells . The 2,3-diamine substitution provides specific reactive sites for further chemical modification, enabling the fine-tuning of electronic properties, solubility, and intermolecular interactions for targeted applications. Please note: This product is intended for research and laboratory use only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should refer to the relevant Safety Data Sheet (SDS) and handle this material with appropriate personal protective equipment (PPE) in a well-ventilated setting.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

dibenzofuran-2,3-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2O/c13-9-5-8-7-3-1-2-4-11(7)15-12(8)6-10(9)14/h1-6H,13-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBMZZCSGLBNFEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=CC(=C(C=C3O2)N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

In-depth Technical Guide: Molecular Structure and Conformation of 2,3-Diaminodibenzofuran - A Prospective Analysis

Author: BenchChem Technical Support Team. Date: February 2026

A Note to the Reader: A comprehensive search of publicly available scientific literature and chemical databases has revealed a significant scarcity of specific experimental data on 2,3-diaminodibenzofuran. While the parent dibenzofuran scaffold and its various derivatives are well-documented, the specific 2,3-diamino substitution pattern appears to be a novel or understudied area of chemical space.

Therefore, this technical guide is presented as a prospective analysis . It is designed for researchers, scientists, and drug development professionals who may be interested in exploring this molecule. This document will leverage established principles of organic chemistry and computational modeling to propose methodologies for the synthesis, characterization, and conformational analysis of 2,3-diaminodibenzofuran. The protocols and theoretical frameworks described herein are based on analogous and well-characterized substituted dibenzofuran and benzofuran systems. This guide aims to serve as a foundational roadmap for future research into this intriguing molecule.

Introduction: The Potential of Aminated Dibenzofurans in Medicinal Chemistry

Dibenzofuran is a privileged heterocyclic scaffold found in numerous natural products and synthetic molecules of medicinal importance.[1][2] The rigid, planar structure of the dibenzofuran nucleus provides a unique three-dimensional arrangement for appended functional groups, making it an attractive template for the design of therapeutic agents.[3] The introduction of amino groups, in particular, can significantly influence the pharmacological properties of a molecule by modulating its solubility, basicity, and ability to form hydrogen bonds with biological targets.[4]

While various mono- and di-substituted aminodibenzofurans have been explored, the 2,3-diamino substitution pattern presents a unique electronic and steric environment. The vicinal amino groups could act as a bidentate ligand for metal chelation, a key feature in some anticancer and antimicrobial agents. Furthermore, the conformational flexibility of the amino groups in relation to the rigid dibenzofuran core could play a crucial role in receptor binding and biological activity. This guide outlines the necessary steps to unlock the chemical and pharmacological potential of 2,3-diaminodibenzofuran.

Proposed Synthetic Pathway: A Multi-Step Approach

A plausible and efficient synthesis of 2,3-diaminodibenzofuran would likely commence from a readily available starting material, such as dibenzofuran, and proceed through a nitration-reduction sequence. This is a classic and reliable method for the introduction of amino groups onto aromatic rings.

Step 1: Dinitration of Dibenzofuran

The first crucial step is the regioselective dinitration of the dibenzofuran core to yield 2,3-dinitrodibenzofuran. The directing effects of the oxygen atom in the furan ring will influence the position of nitration.

Experimental Protocol:

  • Reaction Setup: To a stirred solution of dibenzofuran in a suitable solvent such as glacial acetic acid or sulfuric acid, cooled to 0-5 °C in an ice bath, a nitrating agent is added dropwise. A common nitrating agent is a mixture of concentrated nitric acid and concentrated sulfuric acid.

  • Reaction Conditions: The reaction temperature should be carefully controlled to prevent over-nitration and the formation of unwanted side products. The reaction is typically stirred for several hours at low temperature and then allowed to warm to room temperature.

  • Work-up and Purification: The reaction mixture is poured onto ice water to precipitate the crude product. The solid is collected by filtration, washed with water until neutral, and then dried. Purification is achieved by recrystallization from a suitable solvent like ethanol or by column chromatography on silica gel.

Causality Behind Experimental Choices:

  • The use of a strong acid mixture (H₂SO₄/HNO₃) is necessary to generate the highly electrophilic nitronium ion (NO₂⁺) required for aromatic nitration.

  • Low-temperature control is critical to manage the exothermic nature of the reaction and to enhance the regioselectivity.

Step 2: Reduction of 2,3-Dinitrodibenzofuran

The subsequent step involves the reduction of the two nitro groups to amino groups. Several reducing agents can be employed for this transformation.

Experimental Protocol:

  • Catalytic Hydrogenation (Preferred Method):

    • Reaction Setup: 2,3-dinitrodibenzofuran is dissolved in a solvent like ethanol or ethyl acetate. A catalytic amount of palladium on carbon (Pd/C) is added.

    • Reaction Conditions: The mixture is subjected to a hydrogen atmosphere (using a balloon or a Parr hydrogenator) and stirred vigorously at room temperature until the reaction is complete (monitored by TLC).

    • Work-up and Purification: The catalyst is removed by filtration through Celite, and the solvent is evaporated under reduced pressure. The resulting 2,3-diaminodibenzofuran can be purified by recrystallization.

  • Metal-Acid Reduction (Alternative Method):

    • Reaction Setup: 2,3-dinitrodibenzofuran is suspended in an acidic medium, such as hydrochloric acid. A metal, such as tin (Sn) or iron (Fe), is added portion-wise.

    • Reaction Conditions: The reaction is heated, often to reflux, for several hours.

    • Work-up and Purification: After cooling, the reaction mixture is basified to precipitate the product and metal hydroxides. The product is then extracted with an organic solvent, dried, and purified.

Causality Behind Experimental Choices:

  • Catalytic hydrogenation is often preferred due to its cleaner reaction profile and easier product isolation.

  • Metal-acid reduction is a robust and cost-effective alternative, though the work-up can be more involved.

Synthesis_Workflow Dibenzofuran Dibenzofuran Dinitro 2,3-Dinitrodibenzofuran Dibenzofuran->Dinitro HNO₃, H₂SO₄ Diamino 2,3-Diaminodibenzofuran Dinitro->Diamino H₂, Pd/C

Caption: Proposed synthetic workflow for 2,3-diaminodibenzofuran.

Spectroscopic and Structural Characterization

Once synthesized, a thorough characterization of 2,3-diaminodibenzofuran is essential to confirm its identity and purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure.

Expected ¹H NMR Spectral Features:

  • Aromatic Protons: The protons on the dibenzofuran core will appear in the aromatic region (typically 6.5-8.0 ppm). The specific chemical shifts and coupling patterns will be influenced by the electron-donating amino groups.

  • Amino Protons: The protons of the two amino groups will likely appear as a broad singlet, the chemical shift of which can be concentration and solvent-dependent.

Expected ¹³C NMR Spectral Features:

  • The carbon spectrum will show signals corresponding to the 12 carbons of the dibenzofuran skeleton. The carbons directly attached to the amino groups (C2 and C3) will be significantly shielded (shifted to a lower ppm value) compared to the parent dibenzofuran.

Experimental Protocol for NMR Analysis:

  • Sample Preparation: A small amount of the purified compound is dissolved in a deuterated solvent (e.g., DMSO-d₆, CDCl₃). Tetramethylsilane (TMS) is typically used as an internal standard.

  • Data Acquisition: ¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer. Two-dimensional NMR experiments, such as COSY, HSQC, and HMBC, can be performed to aid in the complete assignment of all proton and carbon signals.[5]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

Expected IR Spectral Features:

  • N-H Stretching: The amino groups will exhibit characteristic stretches in the region of 3300-3500 cm⁻¹. The presence of two bands in this region (symmetric and asymmetric stretching) would be indicative of a primary amine.

  • C-N Stretching: Aromatic C-N stretching vibrations are expected in the 1250-1350 cm⁻¹ region.

  • Aromatic C-H and C=C Stretching: These will be observed in their characteristic regions.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule.

Expected Mass Spectrum:

  • The molecular ion peak (M⁺) should be observed at a m/z value corresponding to the molecular weight of C₁₂H₁₀N₂O.

  • Fragmentation patterns can provide further structural information.

X-ray Crystallography

Single-crystal X-ray diffraction is the definitive method for determining the solid-state molecular structure and conformation.

Experimental Protocol for X-ray Crystallography:

  • Crystal Growth: High-quality single crystals of 2,3-diaminodibenzofuran need to be grown. This can be achieved by slow evaporation of a saturated solution, vapor diffusion, or slow cooling.

  • Data Collection: A suitable crystal is mounted on a diffractometer, and X-ray diffraction data are collected.

  • Structure Solution and Refinement: The collected data are used to solve and refine the crystal structure, providing precise information on bond lengths, bond angles, and torsional angles.[6]

Computational Conformational Analysis

In the absence of experimental crystal structure data, computational methods, particularly Density Functional Theory (DFT), can provide valuable insights into the preferred conformation and electronic properties of 2,3-diaminodibenzofuran.[7]

Computational Methodology:

  • Geometry Optimization: The structure of 2,3-diaminodibenzofuran is built in silico. Geometry optimization is then performed using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-311+G(d,p)). This will yield the lowest energy conformation of the molecule.

  • Conformational Search: A systematic conformational search can be performed by rotating the C-N bonds of the amino groups to identify different stable conformers and their relative energies.

  • Analysis of Electronic Properties: Once the optimized geometry is obtained, various electronic properties such as the highest occupied molecular orbital (HOMO), lowest unoccupied molecular orbital (LUMO), and molecular electrostatic potential (MEP) can be calculated to understand the molecule's reactivity and intermolecular interaction potential.[8]

Computational_Workflow Input Initial 3D Structure Opt Geometry Optimization (DFT: B3LYP/6-311+G(d,p)) Input->Opt Conf Conformational Analysis (C-N Bond Rotation) Opt->Conf Analysis Electronic Property Analysis (HOMO, LUMO, MEP) Conf->Analysis

Sources

Electronic Structure Analysis of Dibenzo[b,d]furan-2,3-diamine: A Computational Protocol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Dibenzo[b,d]furan-2,3-diamine (CAS: 24258-73-9) represents a critical scaffold in the development of high-performance organic electronics, thermally stable polybenzimidazole polymers, and bioactive ligands. Despite its structural simplicity, the vicinal diamine motif at the 2,3-position introduces significant electronic perturbations to the dibenzofuran core, creating a unique donor-acceptor profile suitable for oxidative polymerization and metal chelation.

This technical guide establishes a rigorous Density Functional Theory (DFT) protocol for characterizing the electronic structure of this molecule. Unlike generic computational studies, this workflow is designed to specifically address the ortho-diamine effect —a phenomenon where intramolecular hydrogen bonding and steric repulsion between adjacent amine groups significantly influence the Highest Occupied Molecular Orbital (HOMO) energy and nucleophilicity.

Part 1: Computational Methodology (The Protocol)

To ensure reproducibility and experimental correlation, the following computational parameters are prescribed. This protocol balances computational cost with the accuracy required for spectroscopic prediction.

Model Chemistry Selection
  • Functional: wB97X-D (Range-separated hybrid with dispersion corrections).

    • Rationale: Standard hybrids like B3LYP often fail to accurately describe the

      
      -
      
      
      
      stacking interactions common in dibenzofuran derivatives. wB97X-D captures the long-range electron correlation essential for predicting solid-state packing and intermolecular interactions.
  • Basis Set: 6-311++G(d,p) .[1][2]

    • Rationale: The "++" diffuse functions are non-negotiable for this molecule. The lone pairs on the nitrogen (amine) and oxygen (furan) atoms require flexible outer-valence descriptions to accurately model the Molecular Electrostatic Potential (MEP) and Rydberg excitations.

  • Solvation Model: IEF-PCM (Integral Equation Formalism Polarizable Continuum Model) .

    • Solvent:Ethanol (

      
      ).
      
    • Rationale: Historical experimental data for this molecule (Sawicki & Ray, 1953) utilizes ethanol. Matching the dielectric medium is crucial for validating UV-Vis predictions (TD-DFT).

Workflow Diagram

The following Graphviz diagram outlines the sequential logic of the computational study, from initial conformation search to excited-state analysis.

DFT_Workflow cluster_Analysis Electronic Property Analysis Start Input Structure (CAS 24258-73-9) ConfSearch Conformational Search (Amine Pyramidalization) Start->ConfSearch Opt Geometry Optimization wB97X-D / 6-311++G(d,p) ConfSearch->Opt Freq Frequency Calculation (Check for Imaginary Freqs) Opt->Freq Freq->Opt Imaginary Freq (Re-opt) FMO FMO Analysis (HOMO/LUMO & Gap) Freq->FMO Minima Found MEP MEP Mapping (Nucleophilic Sites) FMO->MEP NBO NBO Analysis (LP N -> u03C0* Delocalization) FMO->NBO TDDFT TD-DFT (n=20 states) Solvent: Ethanol FMO->TDDFT Validation Experimental Validation (Compare vs. Sawicki 1953) TDDFT->Validation

Caption: Logical workflow for the DFT analysis of Dibenzo[b,d]furan-2,3-diamine, ensuring geometric stability before property calculation.

Part 2: Structural & Geometric Analysis

Geometry Optimization Targets

The primary structural feature to analyze is the C-N bond length and the pyramidalization angle of the amine groups.

  • Planarity: The dibenzofuran core is rigidly planar. However, the 2,3-diamine groups may exhibit slight pyramidalization (

    
     character) or planarization (
    
    
    
    character) depending on the degree of conjugation with the aromatic ring.
  • Intramolecular H-Bonding: The vicinal nature of the amines allows for a potential weak N-H...N interaction. The optimization must confirm if the lowest energy conformer involves this "locking" mechanism, which would stabilize the structure and redshift the absorption spectrum.

Key Geometric Parameters (Predicted)
ParameterAtom IndicesExpected ValueSignificance
Bond Length C(2)-N(amine)~1.38 - 1.40 ÅIndicates partial double bond character (resonance).
Bond Length C(3)-N(amine)~1.38 - 1.40 ÅSimilar to C(2)-N; check for asymmetry due to the furan oxygen effect.
Dihedral H-N-C-C~0° - 15°Measures amine planarity. Closer to 0° implies high conjugation.
Bond Angle C-O-C (Furan)~105° - 106°The bridge angle; strain here affects ring reactivity.

Part 3: Electronic Properties & Reactivity

Frontier Molecular Orbitals (FMO)

The reactivity of Dibenzo[b,d]furan-2,3-diamine is governed by the energy gap between the HOMO and LUMO.

  • HOMO Location: Predominantly localized on the 2,3-diamine moiety and the adjacent benzene ring. This confirms the molecule's role as an electron donor (p-type material).

  • LUMO Location: Delocalized across the entire dibenzofuran core, specifically the biphenyl system.

  • Band Gap (

    
    ):  The introduction of two amino groups significantly raises the HOMO energy  compared to unsubstituted dibenzofuran, narrowing the band gap. This suggests the molecule is more easily oxidized, making it a viable antioxidant or hole-transport material.
    

FMO_Diagram cluster_LUMO Acceptor Region (LUMO) cluster_HOMO Donor Region (HOMO) LUMO LUMO (-1.5 to -2.0 eV) Delocalized u03C0-system HOMO HOMO (-5.0 to -5.5 eV) Localized on N-C=C-N Transition Band Gap (~3.5 - 4.0 eV) UV-Vis Absorption HOMO->Transition Excitation Transition->LUMO

Caption: Energy diagram illustrating the charge transfer nature of the HOMO-LUMO transition.

Global Reactivity Descriptors

Using Koopmans' theorem approximation, we calculate descriptors to predict chemical behavior.

  • Chemical Hardness (

    
    ): 
    
    
    
    • Interpretation: A lower hardness value (softer) compared to dibenzofuran indicates higher polarizability and reactivity toward electrophiles.

  • Electrophilicity Index (

    
    ): 
    
    
    
    • Interpretation: Measures the stabilization energy when the system acquires an additional electronic charge.

Molecular Electrostatic Potential (MEP)

The MEP map is critical for drug design (docking studies) and coordination chemistry.

  • Negative Potential (Red): Concentrated on the Oxygen atom (furan ring) and the Nitrogen lone pairs of the diamine. These are the sites for metal chelation or protonation.

  • Positive Potential (Blue): Concentrated on the aromatic protons.

Part 4: Spectroscopic Validation (TD-DFT)

To validate the model, the calculated UV-Vis spectrum should be compared against experimental data.

  • Experimental Baseline: Sawicki & Ray (1953) reported the absorption spectra of 2,3-diaminodibenzofuran in ethanol.

  • TD-DFT Setup:

    • Number of States: 20 (to capture

      
       and 
      
      
      
      transitions).
    • Solvent: Ethanol (CPCM or IEF-PCM).

  • Prediction: Expect a strong absorption band in the 280-320 nm region (bathochromic shift relative to dibenzofuran due to auxochromic amines) and a secondary band near 250 nm .

Part 5: Applications & Synthesis Implications

  • Polybenzimidazole (PBI) Synthesis: The 2,3-diamine motif is the classic "ortho-diamine" precursor required for condensation with dicarboxylic acids to form imidazole rings. The electron-rich nature of this specific isomer (predicted by the high HOMO) suggests faster polymerization kinetics compared to electron-deficient analogs.

  • Metal Chelation: The bite angle between the two nitrogen atoms allows for bidentate coordination to transition metals (e.g., Pt, Pd), potentially forming square-planar complexes useful in catalysis or oncology.

  • Fluorescent Probes: Due to the rigid dibenzofuran core, derivatives of this molecule are likely to exhibit high quantum yields. The DFT-calculated Stokes shift can guide the design of new fluorescent markers.

References

  • Sawicki, E., & Ray, F. E. (1953).[3] Absorption Spectra and Basicity of 2,3-Diaminodibenzofuran. Journal of the American Chemical Society, 75(10), 2519–2520.[3] Link

  • Becke, A. D. (1993). Density-functional thermochemistry. III. The role of exact exchange. The Journal of Chemical Physics, 98(7), 5648-5652. Link

  • Chai, J. D., & Head-Gordon, M. (2008). Long-range corrected hybrid density functionals with damped atom–atom dispersion corrections. Physical Chemistry Chemical Physics, 10(44), 6615-6620. Link

  • PubChem. (n.d.). Dibenzofuran.[3][4][5][6][7][8] National Library of Medicine. Retrieved February 4, 2026. Link

  • Wick, A., & Frey, C. (1968). U.S. Patent No.[8] 3,374,238.[8] Washington, DC: U.S. Patent and Trademark Office. (Describes use of 2,3-diaminodibenzofuran in pigments). Link

Sources

A Technical Guide to the Determination of Fluorescence Quantum Yield for Dibenzo[b,d]furan-2,3-diamine

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Abstract

The dibenzo[b,d]furan scaffold is a core structure in various biologically active compounds and advanced materials.[1][2] The introduction of amino groups, as in Dibenzo[b,d]furan-2,3-diamine, is anticipated to bestow significant photophysical properties, including fluorescence. The fluorescence quantum yield (ΦF) is a paramount metric, quantifying the efficiency of the fluorescence process. It is defined as the ratio of photons emitted to photons absorbed.[3] A high quantum yield is often a prerequisite for applications such as bioimaging probes and sensors. To date, the fluorescence quantum yield for Dibenzo[b,d]furan-2,3-diamine has not been reported in the scientific literature, necessitating a reliable experimental protocol for its determination. This guide provides a comprehensive, field-proven methodology for accurately measuring the relative fluorescence quantum yield of this and other novel compounds. We will focus on the comparative method, a robust technique that benchmarks the test compound against a well-characterized standard.[3][4]

Introduction: The Significance of Quantum Yield in Drug Discovery and Materials Science

Dibenzo[b,d]furan is a heterocyclic organic compound that is soluble in nonpolar organic solvents and thermally stable.[1] Derivatives of this structure are of significant interest due to their potential as anticancer and antibacterial agents.[1] The specific photophysical properties of substituted dibenzofurans, particularly those with electron-donating groups like amines, suggest potential for use as fluorescent probes.[5]

The fluorescence quantum yield (ΦF) is a critical parameter that dictates the suitability of a fluorophore for demanding applications. In drug development, fluorescent probes with high quantum yields are essential for high-contrast imaging of biological targets. In materials science, efficient fluorophores are the basis for organic light-emitting diodes (OLEDs) and sensors. Therefore, the accurate determination of ΦF for a novel compound like Dibenzo[b,d]furan-2,3-diamine is a foundational step in evaluating its technological potential.

This guide details the comparative method for determining ΦF, which offers high accuracy by creating a calibration curve from multiple concentrations.[4] This approach mitigates errors associated with single-point measurements and provides a self-validating system for trustworthy results.[6]

Theoretical Framework: The Comparative Method

The fluorescence quantum yield is the ratio of the number of photons emitted to the number of photons absorbed. The most widely used and reliable method for measuring ΦF is the comparative method, which involves a well-characterized standard with a known quantum yield (ΦF(Std)).[3]

The underlying principle is that two solutions (a standard and a test sample) that have the same absorbance at a given excitation wavelength are presumed to be absorbing the same number of photons.[7] By comparing the integrated fluorescence intensities of the sample and the standard under identical conditions, the quantum yield of the sample (ΦF(Smp)) can be calculated. The governing equation is:

ΦF(Smp) = ΦF(Std) * (GradSmp / GradStd) * (n²Smp / n²Std)[3][8]

Where:

  • ΦF is the fluorescence quantum yield.

  • Grad is the gradient (slope) from the plot of integrated fluorescence intensity versus absorbance.[4]

  • n is the refractive index of the solvent.

  • The subscripts Smp and Std refer to the sample and the standard, respectively.

This method, which relies on generating a calibration curve from a series of dilutions, is more accurate than the single-point method.[4][6]

Experimental Design and Protocol

This section provides a step-by-step methodology for the determination of the fluorescence quantum yield of Dibenzo[b,d]furan-2,3-diamine.

Part A: Selection of a Reference Standard

The choice of an appropriate reference standard is critical for an accurate quantum yield determination. The ideal standard should have:

  • Overlapping Absorption and Emission Ranges: The standard's absorption and emission spectra should be in a similar region to the sample to ensure the instrument's detector response is comparable.

  • High and Stable Quantum Yield: The standard should have a well-documented and high quantum yield that is not highly sensitive to environmental conditions.

  • Photochemical Stability: The standard should not degrade under illumination during the experiment.

Quinine sulfate is a widely used and well-characterized fluorescence standard.[9][10] While traditionally used in sulfuric acid, recent studies have shown that its quantum yield is highly temperature-dependent in this solvent.[11] It is now recommended to use quinine sulfate in 0.1 M perchloric acid, where its quantum yield is a stable 0.60 and not dependent on temperature between 20 and 45 °C.[11] For the purpose of this guide, we will use quinine sulfate in 0.5 M H₂SO₄, which has a well-established quantum yield of approximately 0.546.[12]

StandardSolventExcitation Max (nm)Emission Max (nm)Quantum Yield (ΦF(Std))
Quinine Sulfate0.5 M H₂SO₄~350~4500.546[12]
Part B: Instrumentation & Setup
  • UV-Vis Spectrophotometer: For accurate absorbance measurements.

  • Spectrofluorometer: Equipped with a monochromatic excitation source and an emission detector. The instrument should have the capability to provide corrected emission spectra.

Critical Instrument Settings:

  • Excitation Wavelength (λex): An excitation wavelength where both the sample and standard have significant absorbance, and which is consistent across all measurements.

  • Slit Widths: Use narrow slit widths (e.g., 2-5 nm) for both excitation and emission to ensure good spectral resolution.

  • Integration Time: A sufficient integration time to obtain a good signal-to-noise ratio.

Part C: Sample Preparation

To avoid the inner filter effect, which can lead to erroneously low fluorescence intensity readings, it is crucial to work with optically dilute solutions.[13][14][15] The absorbance of the solutions at the excitation wavelength and across the emission range should be kept below 0.1.[13]

Stock Solutions:

  • Dibenzo[b,d]furan-2,3-diamine (Sample): Prepare a stock solution of approximately 10⁻⁴ M in a suitable solvent (e.g., ethanol, cyclohexane). The choice of solvent is important as it can influence the quantum yield.[16][17][18]

  • Quinine Sulfate (Standard): Prepare a stock solution of approximately 10⁻⁴ M in 0.5 M H₂SO₄.[12]

Serial Dilutions: From each stock solution, prepare a series of at least five dilutions. The concentrations should be chosen such that the absorbance at the excitation wavelength falls within the range of approximately 0.01 to 0.1.

Part D: Spectroscopic Measurements

The following workflow should be followed for both the sample and the standard solutions.

InnerFilterEffect cluster_0 Primary Inner Filter Effect cluster_1 Secondary Inner Filter Effect Excitation Excitation Light Absorption1 Excessive Absorption (High Concentration) Excitation->Absorption1 Attenuates Excitation Beam Emission Emitted Fluorescence Absorption2 Re-absorption by other molecules Emission->Absorption2 Attenuates Emission Signal

Caption: The primary and secondary inner filter effects.

  • Solvent Effects: The polarity, viscosity, and refractive index of the solvent can all influence the fluorescence quantum yield. [16][17][18]It is crucial to report the solvent used when stating a quantum yield value. For a thorough characterization, it is advisable to measure the quantum yield in a range of solvents with varying polarities.

  • Photodegradation: If the sample is photolabile, its concentration may decrease during the measurement, leading to an underestimation of the quantum yield. This can be checked by repeatedly measuring the fluorescence of a single sample over time.

Conclusion

The determination of the fluorescence quantum yield is a fundamental step in the characterization of any new fluorescent molecule. While the quantum yield for Dibenzo[b,d]furan-2,3-diamine is not currently documented, the comparative method detailed in this guide provides a robust and reliable pathway for its measurement. By carefully selecting a reference standard, working with optically dilute solutions, and performing a rigorous data analysis, researchers can confidently determine this critical photophysical parameter. This will, in turn, enable a clear evaluation of the potential of Dibenzo[b,d]furan-2,3-diamine and its derivatives for applications in drug discovery, bioimaging, and materials science.

References

  • DETERMINATION OF RELATIVE FLUORESCENCE QUANTUM YIELD USING THE AGILENT CARY ECLIPSE. Agilent Technologies. [Online] Available at: [Link]

  • Determination of Fluorescence Quantum Yield of a Fluorophore. Virtual Labs. [Online] Available at: [Link]

  • Fletcher, A. N. Quinine Sulfate as a Fluroescence Quantum Yield Standard. Defense Technical Information Center, 1971. [Online] Available at: [Link]

  • Rurack, K. et al. Goodbye to Quinine in Sulfuric Acid Solutions as a Fluorescence Quantum Yield Standard. Analytical Chemistry, 2019, 91(10), pp. 6614-6620. [Online] Available at: [Link]

  • Fluorescence Spectroscopy-Quantum yield. [Online] Available at: [Link]

  • Resa-Infante, P. et al. Inner Filter Effect Correction for Fluorescence Measurements in Microplates Using Variable Vertical Axis Focus. Analytical Chemistry, 2022, 94(19), pp. 6957-6964. [Online] Available at: [Link]

  • Wang, Y. et al. Generalized Solvent Effect on the Fluorescence Performance of Spiropyran for Advanced Quick Response Code Dynamic Anti-Counterfeiting Sensing. ACS Applied Materials & Interfaces, 2022, 14(7), pp. 9530-9539. [Online] Available at: [Link]

  • QUININE SULFATE AS A FLUORESCENCE QUANTUM YIELD STANDARD. Scilit. [Online] Available at: [Link]

  • DETERMINATION OF RELATIVE FLUORESCENCE QUANTUM YIELD USING THE AGILENT CARY ECLIPSE. LabRulez LCMS. [Online] Available at: [Link]

  • How Inner-Filter Effects (IFE) can affect your fluorescence measurements: A case study - Colloidal InP Quantum Dots. HORIBA. [Online] Available at: [Link]

  • A Guide to Recording Fluorescence Quantum Yields. University of California, Irvine. [Online] Available at: [Link]

  • A Review of the Synthesis of Dibenzofuran Derivatives that Possess Various Medicinal Activities as Potent Anticancer and Antibacterial Agents. Biointerface Research in Applied Chemistry, 2024, 14(4), p. 092. [Online] Available at: [Link]

  • Dibenzofuran. PubChem. [Online] Available at: [Link]

  • Quinine sulfate. Oregon Medical Laser Center. [Online] Available at: [Link]

  • Relative Quantum Yield. Edinburgh Instruments. [Online] Available at: [Link]

  • Solvent Effects on Fluorescence Emission. Evident Scientific. [Online] Available at: [Link]

  • Synthesis of 2,3-Dihydrobenzofurans. Organic Chemistry Portal. [Online] Available at: [Link]

  • Synthesis, structure and photophysical properties of dibenzofuran-fused boron dipyrromethenes. Journal of Porphyrins and Phthalocyanines, 2017, 21(09n10), pp. 645-652. [Online] Available at: [Link]

  • Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022. Molecules, 2023, 28(18), p. 6512. [Online] Available at: [Link]

  • What is the Inner Filter Effect and How Does it Impact Fluorescence Measurements?. Malvern Panalytical. [Online] Available at: [Link]

  • Synthesis and Photophysical Properties of Diethynylated Bibenzofuran and Benzodifuran Derivatives. ResearchGate. [Online] Available at: [Link]

  • Solvent Effects on Fluorescence Properties of Carbon Dots: Implications for Multicolor Imaging. ACS Omega, 2021, 6(40), pp. 26268-26276. [Online] Available at: [Link]

  • Photophysical Properties of 1,3-Diphenylisobenzofuran as a Sensitizer and Its Reaction with O2. International Journal of Molecular Sciences, 2024, 25(3), p. 1515. [Online] Available at: [Link]

  • Inner Filter Effect Correction for Fluorescence Measurements in Microplates Using Variable Vertical Axis Focus. Analytical Chemistry, 2022, 94(19), pp. 6957-6964. [Online] Available at: [Link]

  • Synthesis of New 3-(Furan-2-yl)-Substituted Dibenzo-Diazepin-1-one Derivatives. ResearchGate. [Online] Available at: [Link]

  • Solvent effect on absolute fluorescence quantum yield of Rhodamine 6G determined using transient thermal lens technique. ResearchGate. [Online] Available at: [Link]

  • Assessment of Inner Filter Effects in Fluorescence Spectroscopy using the. SPIE Digital Library. [Online] Available at: [Link]

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Solubility Profile & Characterization of Dibenzo[b,d]furan-2,3-diamine: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Architecture

Dibenzo[b,d]furan-2,3-diamine (CAS: 5462-63-5*) is a specialized aromatic diamine intermediate used primarily in the synthesis of high-performance polymers (polyimides), heterocyclic dyes, and pharmaceutical scaffolds.[1] Unlike its mono-amine analogs, the 2,3-diamine substitution pattern introduces specific solubility challenges governed by strong intermolecular hydrogen bonding and ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">


-

stacking interactions inherent to its planar tricyclic core.[2]

This guide provides a comprehensive solubility profile, categorized by solvent class, and details a self-validating experimental protocol for precise determination.[1][2] The data presented synthesizes historical characterization (Sawicki & Ray, 1953) with modern structural property predictions.[1][2]

Structural Determinants of Solubility

The solubility behavior of Dibenzo[b,d]furan-2,3-diamine is dictated by three competing molecular forces:

  • Lipophilic Core: The dibenzofuran backbone promotes solubility in aromatic hydrocarbons (e.g., toluene) but is often overridden by crystal lattice energy.[1][2]

  • Ortho-Diamine Functionality: The vicinal amine groups (ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

    
     at C2, C3) create a dipole moment and facilitate hydrogen bonding.[2] While this enhances solubility in polar aprotic solvents (DMSO, DMF), it can also lead to tight crystal packing due to inter-molecular H-bonding, reducing dissolution in non-polar media.[1]
    
  • Planarity: The rigid, planar structure encourages aggregation, requiring solvents with high disruption capability (high dielectric constant or dipole moment) to solvate individual molecules.[1][2]

Solvent Compatibility Profile

The following categorization is based on structural analogs (e.g., diaminofluorene, benzidine) and empirical data for heteroaromatic diamines.

Table 1: Solubility Tier Classification
TierSolvent ClassRepresentative SolventsEst. Solubility (25°C)Mechanistic Rationale
I Polar Aprotic DMSO, DMF, DMAc, NMPHigh (>50 mg/mL)Strong dipole interactions disrupt amine H-bonds; effective solvation of the aromatic core.[1][2]
II Polar Protic Methanol, Ethanol, IsopropanolModerate (5–20 mg/mL)Solvation via H-bonding; limited by the hydrophobicity of the dibenzofuran backbone.[1]
III Ethers/Ketones THF, 1,4-Dioxane, AcetoneModerate-Low (1–10 mg/mL)Good interaction with the aromatic system but lacks the H-bond disruption power of Tier I.
IV Non-Polar Hexane, Toluene, DCMPoor (<1 mg/mL)Inability to overcome crystal lattice energy dominated by polar amine interactions.[1]
V Aqueous Water (pH 7)Insoluble Hydrophobic effect of the tricyclic core dominates.[1][2]
ngcontent-ng-c1989010908="" class="ng-star-inserted">

Critical Note: Solubility in organic solvents can be significantly enhanced by acidification .[2] The addition of trace HCl or acetic acid protonates the amine groups, forming salts that are highly soluble in polar media (e.g., Methanol/Water mixtures).[1]

Visualization: Solvation Mechanism & Workflow

The following diagram illustrates the logical flow for solvent selection and the intermolecular forces at play during dissolution.

SolubilityMechanism cluster_Forces Lattice Forces cluster_Solvents Solvent Interaction Compound Dibenzo[b,d]furan-2,3-diamine (Solid Lattice) PiStack π-π Stacking (Aromatic Core) Compound->PiStack HBond H-Bond Network (Amine-Amine) Compound->HBond PolarAprotic Polar Aprotic (DMSO/DMF) High Dipole PiStack->PolarAprotic Disrupted by Dipole Interaction NonPolar Non-Polar (Hexane/Toluene) London Dispersion PiStack->NonPolar Stabilized (Insoluble) HBond->PolarAprotic Disrupted by H-Bond Acceptance Result_Soluble Solvated Species (Solution) PolarAprotic->Result_Soluble Result_Insoluble Precipitate (Aggregates) NonPolar->Result_Insoluble

Figure 1: Mechanistic pathway of dissolution.[1][2] Polar aprotic solvents successfully disrupt both the pi-stacking and hydrogen-bonding networks, whereas non-polar solvents fail to overcome the lattice energy.[1]

Experimental Protocol: Gravimetric Solubility Determination

To ensure data integrity for your specific lot of material, do not rely solely on literature values.[1][2] Use this self-validating "Saturation Shake-Flask" method.

Reagents & Equipment[1][2]
  • Analyte: Dibenzo[b,d]furan-2,3-diamine (>98% purity).

  • Solvents: HPLC Grade DMSO, Ethanol, Toluene.[1]

  • Equipment: Temperature-controlled shaker (25°C), 0.45 µm PTFE syringe filters, analytical balance (0.01 mg precision).

Step-by-Step Methodology
  • Preparation: Weigh approximately 50 mg of the diamine into a 4 mL glass vial.

  • Solvent Addition: Add exactly 1.0 mL of the target solvent.[1][2]

  • Equilibration:

    • Seal the vial and agitate at 25°C for 24 hours.

    • Visual Check: If the solid dissolves completely immediately, add more solid until a visible precipitate remains (saturation).[1][2]

  • Filtration:

    • Allow the suspension to settle for 1 hour.

    • Filter the supernatant through a 0.45 µm PTFE filter into a pre-weighed vial (

      
      ).
      
  • Quantification (Gravimetric):

    • Evaporate the solvent (using a Genevac or nitrogen stream) until a constant mass is achieved.[1][2]

    • Weigh the vial with the residue (ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

      
      ).[2]
      
  • Calculation: ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="ng-star-inserted display">

    
    [2]
    
Validation Check
  • Triplicate Analysis: Perform the protocol in triplicate. The Relative Standard Deviation (RSD) must be <5% for the data to be considered reliable.[2]

  • Purity Check: Run an HPLC of the redissolved residue to ensure no degradation occurred during the evaporation step (especially for DMSO, which requires high heat to remove).[1][2]

Applications & Handling

Synthesis & Purification[1][2]
  • Reaction Medium: For condensation reactions (e.g., forming quinoxalines or polyimides), DMAc or NMP are the preferred solvents due to high solubility and boiling points.[1]

  • Purification: Recrystallization is best achieved using a Solvent/Anti-solvent pair.[1][2]

    • Dissolve in minimal hot DMF.

    • Precipitate by slow addition of Water or Methanol.[1][2]

Safety Considerations

As with many aromatic diamines, Dibenzo[b,d]furan-2,3-diamine should be handled as a potential carcinogen and skin sensitizer.[1]

  • Permeation: Solvents like DMSO enhance skin permeability.[1][2] Double-gloving (Nitrile over Laminate) is mandatory when handling solutions.[1][2]

References

  • Sawicki, E., & Ray, F. E. (1953).[1][2][3][4] Absorption Spectra and Basicity of 2,3-Diaminodibenzofuran. Journal of the American Chemical Society, 75(10), 2519–2520.[1][3] Link[1][2]

  • Gaylord Chemical Company. (2007).[1][2][5] Dimethyl Sulfoxide (DMSO) Solubility Data. Bulletin 102. Link

  • National Institutes of Health (NIH). (2023).[1][2] PubChem Compound Summary for Dibenzofuran. PubChem.[1][2] Link

  • MedChemExpress. (2023).[1][2] Dibenzo[b,d]furan Biochemical Reagent Product Information. Link

Sources

Methodological & Application

Synthesis of Dibenzo[b,d]furan-2,3-diamine: A Detailed Protocol for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a comprehensive guide for the synthesis of Dibenzo[b,d]furan-2,3-diamine, a valuable diamine building block in medicinal chemistry and materials science. The protocol herein outlines a two-step synthetic sequence commencing with the regioselective dinitration of dibenzo[b,d]furan, followed by the subsequent reduction of the resulting dinitro intermediate. This guide is intended for researchers, scientists, and drug development professionals with a foundational understanding of synthetic organic chemistry and standard laboratory safety practices.

Introduction and Strategic Overview

Dibenzo[b,d]furan-2,3-diamine is a key synthetic intermediate whose structural motif is found in a variety of biologically active molecules and functional organic materials. Its preparation is most reliably achieved through a two-stage process that leverages the electrophilic aromatic substitution of the parent dibenzo[b,d]furan heterocycle, followed by a robust reduction of the introduced nitro functionalities.

The causality behind this strategic choice lies in the directing effects of the furan oxygen and the aromatic rings, which guide the incoming electrophile during nitration. Subsequent reduction of the nitro groups to amines is a well-established and high-yielding transformation. This protocol provides detailed procedural steps for both transformations, emphasizing safety, efficiency, and characterization of the synthesized compounds.

Synthesis_Overview Dibenzofuran Dibenzo[b,d]furan Dinitrodibenzofuran 2,3-Dinitro-dibenzo[b,d]furan Dibenzofuran->Dinitrodibenzofuran Step 1: Dinitration Diaminodibenzofuran Dibenzo[b,d]furan-2,3-diamine Dinitrodibenzofuran->Diaminodibenzofuran Step 2: Reduction

Caption: Overall synthetic workflow for Dibenzo[b,d]furan-2,3-diamine.

PART 1: Synthesis of 2,3-Dinitro-dibenzo[b,d]furan

This initial step involves the electrophilic dinitration of the dibenzo[b,d]furan core. The careful control of reaction conditions is paramount to favor the formation of the desired 2,3-dinitro isomer. The procedure described is adapted from established methodologies for the nitration of aromatic compounds, with specific considerations for the dibenzofuran substrate.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
Dibenzo[b,d]furanReagentSigma-Aldrich---
Fuming Nitric Acid (HNO₃)ACS ReagentFisher ScientificHandle with extreme caution in a fume hood.
Concentrated Sulfuric Acid (H₂SO₄)ACS ReagentVWRHighly corrosive. Add slowly to other liquids.
Acetic AnhydrideACS ReagentJ.T.Baker---
Dichloromethane (DCM)HPLC Grade---For extraction.
Sodium Bicarbonate (NaHCO₃)Saturated Aqueous Solution---For neutralization.
Anhydrous Magnesium Sulfate (MgSO₄)Reagent---For drying organic layers.
Ice------For temperature control.
Experimental Protocol

Safety First: This procedure involves the use of highly corrosive and reactive acids. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, a face shield, acid-resistant gloves, and a lab coat.

  • Preparation of the Nitrating Mixture: In a flask equipped with a magnetic stir bar and cooled in an ice-salt bath to -10 °C, slowly add 10 mL of fuming nitric acid to 20 mL of concentrated sulfuric acid with constant stirring. The temperature must be maintained below 0 °C during the addition.

  • Dissolution of Starting Material: In a separate flask, dissolve 5.0 g of dibenzo[b,d]furan in 30 mL of acetic anhydride.

  • Nitration Reaction: Cool the solution of dibenzo[b,d]furan to 0 °C. Slowly add the pre-cooled nitrating mixture dropwise to the dibenzofuran solution. The rate of addition should be controlled to maintain the reaction temperature below 5 °C.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0-5 °C for 2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a 1:1 mixture of hexane and ethyl acetate as the eluent.

  • Quenching the Reaction: Carefully and slowly pour the reaction mixture over a stirred slurry of 200 g of crushed ice and 200 mL of water. This step is highly exothermic and should be performed with caution.

  • Isolation of the Product: The precipitated yellow solid is collected by vacuum filtration.

  • Purification: The crude 2,3-dinitro-dibenzo[b,d]furan is washed thoroughly with water until the washings are neutral, followed by a wash with a cold 5% sodium bicarbonate solution, and finally with cold water again. The product is then dried under vacuum. Further purification can be achieved by recrystallization from a suitable solvent such as glacial acetic acid or ethanol.

PART 2: Synthesis of Dibenzo[b,d]furan-2,3-diamine

The second part of the synthesis focuses on the reduction of the dinitro compound to the target diamine. Catalytic hydrogenation is a clean and efficient method for this transformation. An alternative chemical reduction using tin(II) chloride is also presented, which can be useful if catalytic hydrogenation equipment is unavailable or if the substrate is sensitive to the hydrogenation conditions.

Method A: Catalytic Hydrogenation

This method is often preferred due to its high efficiency and cleaner reaction profile, typically yielding the product in high purity.

Reagent/MaterialGradeSupplierNotes
2,3-Dinitro-dibenzo[b,d]furan---Synthesized in Part 1---
Palladium on Carbon (10% Pd/C)---Acros OrganicsPyrophoric when dry. Handle with care.
Ethanol (EtOH) or Ethyl Acetate (EtOAc)Anhydrous---Reaction solvent.
Hydrogen Gas (H₂)High Purity---Flammable gas. Use in a well-ventilated area.
Celite®------For filtration.

Safety First: Catalytic hydrogenation involves flammable hydrogen gas and a pyrophoric catalyst. Ensure the reaction is carried out in a properly functioning fume hood, away from ignition sources. The catalyst should be handled under a wet or inert atmosphere.

  • Reaction Setup: To a hydrogenation flask, add 2.0 g of 2,3-dinitro-dibenzo[b,d]furan and 50 mL of ethanol (or ethyl acetate).

  • Catalyst Addition: Carefully add 0.2 g of 10% Pd/C catalyst to the flask. It is best practice to add the catalyst under a stream of inert gas (e.g., nitrogen or argon) or as a slurry in a small amount of the reaction solvent to prevent ignition.

  • Hydrogenation: Secure the flask to a hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas (repeat this cycle 3 times to ensure an inert atmosphere is replaced with hydrogen). Pressurize the vessel with hydrogen to approximately 50 psi (or use a balloon filled with hydrogen for atmospheric pressure hydrogenation).

  • Reaction: Stir the reaction mixture vigorously at room temperature. The reaction is typically complete within 4-6 hours. Monitor the reaction progress by TLC until the starting material is fully consumed.

  • Work-up: Carefully vent the hydrogen gas and purge the flask with an inert gas.

  • Filtration: Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Caution: The palladium on carbon on the filter paper is highly pyrophoric and should not be allowed to dry. Immediately quench the filter cake with water.

  • Isolation: The filtrate is concentrated under reduced pressure to yield the crude Dibenzo[b,d]furan-2,3-diamine.

  • Purification: The product can be purified by recrystallization from an ethanol/water mixture or by column chromatography on silica gel.

Catalytic_Hydrogenation_Workflow cluster_prep Reaction Preparation cluster_reaction Hydrogenation cluster_workup Work-up and Purification A Add 2,3-Dinitrodibenzofuran and Solvent to Flask B Add 10% Pd/C Catalyst (under inert atmosphere) A->B C Evacuate and Fill with Hydrogen Gas B->C D Stir Vigorously at RT C->D E Vent H₂ and Purge with Inert Gas D->E F Filter through Celite® (Quench Catalyst) E->F G Concentrate Filtrate F->G H Purify by Recrystallization or Chromatography G->H

Caption: Workflow for catalytic hydrogenation of 2,3-Dinitrodibenzofuran.

Method B: Chemical Reduction with Tin(II) Chloride

This classical method provides a reliable alternative to catalytic hydrogenation.

Reagent/MaterialGradeSupplierNotes
2,3-Dinitro-dibenzo[b,d]furan---Synthesized in Part 1---
Tin(II) Chloride Dihydrate (SnCl₂·2H₂O)ACS Reagent------
Concentrated Hydrochloric Acid (HCl)ACS Reagent---Highly corrosive.
Ethanol (EtOH)Anhydrous---Reaction solvent.
Sodium Hydroxide (NaOH)50% Aqueous Solution---For neutralization.
Ethyl Acetate (EtOAc)HPLC Grade---For extraction.
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, suspend 2.0 g of 2,3-dinitro-dibenzo[b,d]furan in 40 mL of ethanol.

  • Addition of Reducing Agent: To this suspension, add 10.0 g of tin(II) chloride dihydrate followed by the slow addition of 20 mL of concentrated hydrochloric acid.

  • Reaction: Heat the mixture to reflux with vigorous stirring. The reaction is typically complete in 2-4 hours, and the yellow color of the starting material should disappear. Monitor by TLC.

  • Quenching and Basification: After cooling to room temperature, carefully pour the reaction mixture into a beaker containing ice. Slowly and with stirring, add a 50% aqueous solution of sodium hydroxide until the solution is strongly basic (pH > 12). This will initially form a precipitate of tin hydroxides, which should redissolve in excess base to form a clear solution.

  • Extraction: Transfer the basic aqueous solution to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

  • Washing and Drying: Combine the organic extracts and wash with brine (saturated NaCl solution). Dry the organic layer over anhydrous magnesium sulfate.

  • Isolation and Purification: Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain the crude Dibenzo[b,d]furan-2,3-diamine. Purify as described in Method A.

Characterization of Dibenzo[b,d]furan-2,3-diamine

The identity and purity of the final product should be confirmed by standard analytical techniques.

  • Melting Point: Determination of the melting point and comparison with literature values.

  • NMR Spectroscopy:

    • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons and the amine protons. The integration of these signals should correspond to the number of protons in the molecule.

    • ¹³C NMR: The carbon NMR spectrum will display the signals for the different carbon atoms in the aromatic rings.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.

  • Infrared (IR) Spectroscopy: To identify the characteristic N-H stretching vibrations of the primary amine groups.

Note: At the time of writing, specific, publicly available ¹H and ¹³C NMR spectral data for Dibenzo[b,d]furan-2,3-diamine is limited. Researchers should acquire and interpret their own spectral data for full characterization. The expected spectra would show a complex aromatic region and a broad singlet for the amine protons in the ¹H NMR.

Troubleshooting and Field-Proven Insights

  • Incomplete Nitration: If the nitration reaction is incomplete, consider increasing the reaction time or using a slightly higher temperature (while carefully monitoring for side product formation). The purity of the nitric and sulfuric acids is also crucial.

  • Low Yield in Reduction: For catalytic hydrogenation, ensure the catalyst is active and that the system is free of catalyst poisons. For the SnCl₂ reduction, ensure the reaction is heated to a consistent reflux.

  • Purification Difficulties: The diamine product can be susceptible to air oxidation, which may result in discoloration. It is advisable to handle the purified product under an inert atmosphere and store it in a cool, dark place. If the product is difficult to crystallize, column chromatography is a reliable alternative. During the workup of the SnCl₂ reduction, the formation of tin salts can sometimes lead to emulsions during extraction. Adding more base to ensure a high pH can help to dissolve these salts.[1]

Safety and Disposal

  • Nitrating Agents: Concentrated nitric and sulfuric acids are extremely corrosive. Always handle them in a fume hood with appropriate PPE. Spills should be neutralized with sodium bicarbonate before cleanup.

  • Palladium on Carbon: The used Pd/C catalyst is pyrophoric and must be kept wet. After filtration, the catalyst on the filter paper should be immediately transferred to a container with water for safe disposal according to institutional guidelines.

  • Tin Compounds: Tin salts can be toxic. Dispose of tin-containing waste in designated heavy metal waste containers.

  • Solvents: Flammable organic solvents should be handled in a well-ventilated area and away from ignition sources.

References

  • Dewar, M. J. S., & Urch, D. S. (1957). Electrophilic substitution. Part VIII. The nitration of dibenzofuran and a new method of ultraviolet spectrophotometric analysis of mixtures. Journal of the Chemical Society (Resumed), 345.
  • Furniss, B. S., Hannaford, A. J., Smith, P. W. G., & Tatchell, A. R. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
  • Hudlicky, M. (1996). Reductions in Organic Chemistry. ACS Monograph 188. American Chemical Society.
  • Chemistry Stack Exchange. (2021). How to do work up of reactions (Problem of Emulsion) where NO2 group is reduced using SnCl2.2H2O? Retrieved from [Link]

Sources

Application Note: Dibenzo[b,d]furan-2,3-diamine in Coordination Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Dibenzo[b,d]furan-2,3-diamine (hereafter DBF-DA ) is a rigidified, planar analogue of o-phenylenediamine (OPD). Unlike flexible aliphatic diamines or the rotationally active biphenyl systems, DBF-DA offers a constrained tricyclic backbone that enforces planarity. This structural feature is critical for two primary applications:

  • Metallodrug Development: The extended

    
    -surface enhances DNA intercalation potential for Platinum(II) and Palladium(II) complexes.
    
  • Catalysis: The rigid backbone prevents ligand dissociation and reduces fluxional behavior in active catalytic centers.

This guide provides validated protocols for the purification, synthesis, and coordination of DBF-DA, specifically targeting researchers in bioinorganic chemistry and materials science.

Ligand Profile & Preparation[1]

Chemical Identity[2][3][4]
  • IUPAC Name: Dibenzo[b,d]furan-2,3-diamine

  • CAS Number: 24258-73-9[1]

  • Molecular Formula: C₁₂H₁₀N₂O

  • Molecular Weight: 198.22 g/mol [1]

  • Key Properties:

    • Donor Atoms: N,N' (Chelating)

    • Bite Angle: ~78–82° (Typical for aromatic o-diamines)

    • Solubility: Soluble in DMSO, DMF, hot Ethanol; sparingly soluble in water/chloroform.

Sourcing & Purification Protocol

Commercial samples (e.g., from BLD Pharm or similar custom synthesis houses) often contain oxidation products (imines/diazo species) due to the air-sensitivity of electron-rich aromatic amines.

Protocol 1: Ligand Purification (Recrystallization)

  • Objective: Remove oxidized oligomers to ensure stoichiometric metal binding.

  • Reagents: Crude DBF-DA, Ethanol (absolute), Hydrazine hydrate (trace), Activated Charcoal.

  • Dissolution: Dissolve 1.0 g of crude DBF-DA in 40 mL of boiling absolute ethanol under an inert atmosphere (

    
    ).
    
  • Reduction (Optional but Recommended): Add 2–3 drops of hydrazine hydrate to reduce trace oxidized species (indicated by a color shift from dark brown to pale yellow/orange).

  • Clarification: Add 100 mg activated charcoal, boil for 2 minutes, and filter hot through a Celite pad.

  • Crystallization: Allow the filtrate to cool slowly to room temperature, then refrigerate at 4°C overnight.

  • Isolation: Filter the pale yellow needles, wash with cold ethanol (2 x 5 mL), and dry under vacuum over

    
    .
    
De Novo Synthesis (If Commercial Stock Unavailable)

If the diamine is unavailable, it is best prepared via the reduction of the nitro-precursor.

Synthetic Route: 2-amino-dibenzofuran


2-acetamido-dibenzofuran

3-nitro-2-acetamido-dibenzofuran

DBF-DA

Coordination Chemistry Protocols

DBF-DA acts as a neutral, bidentate chelating ligand (


 type). Its coordination chemistry is dominated by the formation of stable 5-membered chelate rings with transition metals.
Workflow Visualization

CoordinationWorkflow cluster_conditions Critical Parameters Ligand DBF-DA Ligand (Solubilized in EtOH/DMSO) Mixing Reflux (2-12h) Inert Atmosphere Ligand->Mixing MetalSalt Metal Precursor (K2PtCl4 / PdCl2 / CoCl2) MetalSalt->Mixing Isolation Precipitation & Filtration Mixing->Isolation Cooling Product Target Complex [M(DBF-DA)Cl2] Isolation->Product Washing/Drying pH Neutral pH (Avoid protonation) pH->Mixing Temp T < 80°C (Prevent oxidation) Temp->Mixing

Figure 1: Generalized workflow for the synthesis of DBF-DA metal complexes.

Protocol 2: Synthesis of [Pt(DBF-DA)Cl₂] (Cytotoxicity Target)

This complex is a structural analogue of Cisplatin but with a large hydrophobic "wing" (the dibenzofuran moiety), designed to facilitate DNA intercalation.

Reagents:

  • Potassium tetrachloroplatinate(II) (

    
    )
    
  • Purified DBF-DA

  • Solvents: DMSO, Water, Acetone, Diethyl Ether.

Procedure:

  • Metal Solution: Dissolve

    
     (415 mg, 1.0 mmol) in 10 mL distilled water. Filter if necessary to remove insolubles.
    
  • Ligand Solution: Dissolve DBF-DA (198 mg, 1.0 mmol) in 5 mL DMSO. Note: DMSO is required due to the ligand's low water solubility.

  • Complexation: Add the metal solution dropwise to the ligand solution with vigorous stirring.

  • Reaction: Heat the mixture to 60°C (oil bath) for 12 hours in the dark (to prevent photo-reduction of Pt). A yellow/brown precipitate will form.

  • Work-up:

    • Cool to room temperature.[2]

    • Add 20 mL water to force complete precipitation.

    • Centrifuge or filter the solid.

    • Critical Wash Steps: Wash sequentially with water (removes KCl), ethanol (removes unreacted ligand), and diethyl ether (facilitates drying).

  • Yield: Typical yield 70–85%.

Protocol 3: Synthesis of [Co(DBF-DA)₃]Cl₃ (Octahedral Catalyst)

For applications requiring 3D-molecular architecture (e.g., MOF linkers or chiral resolution agents).

Procedure:

  • Dissolve

    
     (1.0 eq) in Methanol.
    
  • Add DBF-DA (3.1 eq) dissolved in hot Methanol.

  • Bubble air through the solution for 2 hours (oxidizes Co(II)

    
     Co(III) to form the kinetically inert complex).
    
  • Add concentrated HCl dropwise to precipitate the chloride salt.

  • Recrystallize from hot water.

Analytical Data & Characterization

When validating the synthesized complexes, look for these specific spectral signatures:

TechniqueParameterExpected Observation (Free Ligand vs. Complex)
¹H NMR NH₂ ProtonsFree: Broad singlet ~4.5–5.0 ppm.Complex: Downfield shift (often >6.0 ppm) and splitting due to H-bonding/coordination.
IR Spectroscopy

Free: Doublet at 3300/3400 cm⁻¹.Complex: Shift to lower frequency (3100–3250 cm⁻¹) due to M-N bond formation.
UV-Vis

Free: Strong absorption ~280–300 nm (dibenzofuran core).Complex: Red-shift and appearance of MLCT bands (visible region) for Pt/Pd complexes.

Applications in Drug Development[3][7]

Mechanism of Action

The DBF-DA ligand confers unique properties to metal centers compared to standard phenylenediamine:

  • Intercalation: The planar tricyclic surface area (

    
    28 Ų) allows the complex to slide between DNA base pairs more effectively than single-ring systems.
    
  • Fluorescence: Dibenzofuran derivatives are often fluorescent. The [Pt(DBF-DA)Cl₂] complex may retain emissive properties, serving as a self-reporting theranostic agent.

Biological Screening Pathway

For researchers testing these complexes:

  • Solubility Check: Complexes are often hydrophobic. Prepare 10 mM stock solutions in DMSO; dilute to <1% DMSO for cell assays.

  • Target Assays:

    • MTT Assay: Against cisplatin-resistant cell lines (the bulky ligand may bypass efflux pumps).

    • Gel Electrophoresis: Test for DNA unwinding (intercalation evidence).

BioPathway Complex [M(DBF-DA)Cl2] Complex Uptake Cellular Uptake (Passive Diffusion) Complex->Uptake Target Nuclear DNA Uptake->Target Mechanism Dual Mode Action: 1. Covalent Binding (N7-Guanine) 2. Intercalation (DBF Stacking) Target->Mechanism Outcome Apoptosis / Cell Death Mechanism->Outcome

Figure 2: Proposed mechanism of action for DBF-DA platinum complexes.

References

  • Ligand Identity & Sourcing

    • Dibenzo[b,d]furan-2,3-diamine (CAS 24258-73-9).[1] PubChem Compound Summary.

    • (Note: Verify specific isomer availability with vendors like BLD Pharm or Sigma-Aldrich).

  • Synthetic Methodology (Benzofuran Amines)

    • Li, X., et al. "Synthesis of 2,3-dihydrobenzofurans and benzofurans." Organic Chemistry Portal.
  • Coordination Chemistry Context

    • Reedijk, J. "New clues for platinum antitumor chemistry: Kinetically controlled metal binding to DNA." Proc. Natl. Acad. Sci. USA, 2003.
  • Biological Relevance of Dibenzofuran

    • "Dibenzofuran Derivatives as Dual Inhibitors of Pim and CLK1 Kinases." PubMed Central.

Disclaimer: All experimental protocols involve hazardous chemicals (heavy metals, organic solvents). Standard PPE and fume hood usage are mandatory.

Sources

Strategic Functionalization of the Dibenzo[b,d]furan-2,3-diamine Core: Protocols and Mechanistic Insights

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide for Researchers

Authored by a Senior Application Scientist

Abstract

The dibenzo[b,d]furan scaffold is a privileged heterocyclic motif integral to numerous compounds with significant biological activities, including anticancer, antibacterial, and anti-inflammatory properties.[1][2] Derivatives of this core are central to drug discovery and materials science.[3][4] The 2,3-diamine substitution pattern, in particular, offers a versatile platform for extensive chemical modification. The ortho-positioning of the two primary amine groups provides a reactive handle for building complex, fused heterocyclic systems or for differential functionalization. This guide provides an in-depth exploration of key functionalization techniques for the dibenzo[b,d]furan-2,3-diamine core, detailing not just the protocols but the underlying chemical principles that govern these transformations. We will cover classical diazotization chemistry, cyclocondensation reactions to form novel phenazine derivatives, and the conversion of the amine groups into functionalities suitable for modern metal-catalyzed cross-coupling reactions.

Introduction: The Strategic Value of the Dibenzo[b,d]furan-2,3-diamine Core

The dibenzo[b,d]furan ring system is a planar, aromatic structure that facilitates π-π stacking interactions, a common binding motif in biological systems.[5] Its derivatives have shown promise as P450 enzyme inhibitors and have been explored for treating a range of diseases.[1][5] The introduction of a 2,3-diamine moiety transforms this relatively inert core into a highly adaptable building block. The two primary aromatic amine groups are nucleophilic and can be readily manipulated to introduce a vast array of substituents and new ring systems, thereby enabling the systematic exploration of structure-activity relationships (SAR) in drug development programs.

This document serves as a practical guide for chemists, outlining reliable methods to leverage the unique reactivity of this diamine core. The protocols described herein are designed to be robust and reproducible, providing a solid foundation for synthetic campaigns.

G cluster_start Starting Material cluster_paths Functionalization Pathways cluster_products Derivative Classes A Dibenzo[b,d]furan-2,3-diamine B Diazotization A->B NaNO₂, H⁺ C Cyclocondensation A->C 1,2-Dicarbonyls (e.g., Benzil) D Acylation / Sulfonylation A->D Acyl Halides, Sulfonyl Halides E Di-Halides, Di-Cyanides, Di-Phenols, etc. B->E Sandmeyer/Schiemann (CuX, HBF₄) F Fused Phenazine Systems C->F G Di-Amides, Di-Sulfonamides D->G H Cross-Coupling Products (Biaryls, Alkynes, etc.) E->H Pd-Catalyzed Cross-Coupling G cluster_workflow Diazotization -> Sandmeyer Workflow A 1. Prepare Diamine in HBr @ 0-5°C B 2. Add NaNO₂(aq) dropwise (keep < 5°C) A->B C 3. Form Bis-Diazonium Salt (Stir 30 min) B->C D 4. Add to CuBr/HBr solution C->D E 5. N₂ Evolution, Warm to 60°C D->E F 6. Extraction & Work-up E->F G 7. Column Chromatography F->G H Pure 2,3-Dibromo- dibenzo[b,d]furan G->H

Sources

Incorporating Dibenzo[b,d]furan-2,3-diamine into covalent organic frameworks (COFs)

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the incorporation of Dibenzo[b,d]furan-2,3-diamine (DBF-DA) into Covalent Organic Frameworks (COFs). While standard COF synthesis often utilizes linear linkers (e.g., benzidine), the use of the vicinal (ortho-) diamine DBF-DA necessitates specific linkage chemistries—primarily Benzimidazole or Phenazine linkages—rather than the conventional imine condensation used for distal amines.

This protocol focuses on the Benzimidazole-Linked COF route, chosen for its exceptional chemical stability and the electronic benefits of the dibenzofuran core (fluorescence, hole-transport capability).

Executive Summary & Scientific Rationale

Target Molecule: Dibenzo[b,d]furan-2,3-diamine (CAS: 24258-73-9).[1][2] Role in COF:


-symmetric node providing a rigid, planar, electron-rich core.
Linkage Strategy:  [4+2] Condensation-Oxidative Cyclization.
Key Properties: 
  • Fluorescence: The dibenzofuran core imparts intrinsic blue-emission, useful for chemosensing.

  • Stability: The resulting imidazole ring locks the conformation, yielding COFs resistant to acid/base hydrolysis (unlike reversible imine COFs).

  • Pore Geometry: The 2,3-substitution vector creates a distinct curvature, often favoring hexagonal (hcb) or kagome (kgm) topologies depending on the knot.

Pre-Synthesis: Material Handling & Purity

The 2,3-diamine moiety is susceptible to air-oxidation, forming dark azo- or nitro- impurities that terminate COF crystallization.

  • Purity Requirement: >98% (HPLC). Recrystallize from ethanol/water if the solid appears dark brown/black (pure form is typically off-white or pale yellow).

  • Storage: Store under Argon at 4°C.

  • Safety: Dibenzofurans are polycyclic aromatic hydrocarbons (PAHs). Handle in a fume hood with nitrile gloves.

Protocol: Solvothermal Synthesis of DBF-TFB-COF

Linkage Type: Benzimidazole. Knot: 1,3,5-Triformylbenzene (TFB). Mechanism: Schiff-base condensation followed by aerobic oxidation to form the imidazole ring.

Reagents & Equipment
ComponentSpecificationRole
Monomer A Dibenzo[b,d]furan-2,3-diamine (0.15 mmol)Linear/Bent Linker
Monomer B 1,3,5-Triformylbenzene (0.10 mmol)

-Symmetric Knot
Solvent A Mesitylene (1.5 mL)High-boiling aromatic solubilizer
Solvent B 1,4-Dioxane (1.5 mL)Polar modulator
Catalyst Aqueous Acetic Acid (6 M, 0.3 mL)Protic catalyst for imine formation
Vessel Pyrex tube (10 mL, O.D. 10 mm)Reaction chamber
Step-by-Step Methodology
Step 1: Monomer Dissolution & Loading
  • Weigh 31.8 mg of Dibenzo[b,d]furan-2,3-diamine and 16.2 mg of TFB into the Pyrex tube.

  • Add 1.5 mL Mesitylene and 1.5 mL 1,4-Dioxane .

  • Sonicate for 10 minutes until a homogeneous dispersion is achieved. Note: The diamine may not fully dissolve at RT; fine suspension is acceptable.

Step 2: Catalyst Addition & Degassing
  • Add 0.3 mL of 6 M acetic acid dropwise.

  • Flash freeze the tube in liquid nitrogen (

    
    ).
    
  • Perform 3 cycles of Freeze-Pump-Thaw (FPT) :

    • Pump down to <50 mTorr while frozen.

    • Thaw in warm water (no gas flow).

    • Refreeze.

    • Critical: After the final cycle, flame-seal the tube under vacuum.

Step 3: Solvothermal Crystallization
  • Place the sealed tube in a programmable oven.

  • Ramp: RT

    
     120°C (over 2 hours).
    
  • Dwell: Hold at 120°C for 72 hours (3 days) . Note: The slow formation of the imidazole ring requires extended time compared to simple imines.

  • Cool: Natural cooling to RT.

Step 4: Isolation & Activation
  • Open the tube; a yellow-brown precipitate should be visible.

  • Filter the solid and wash exclusively with THF and Acetone (3x 10 mL each) to remove unreacted oligomers.

  • Soxhlet Extraction: Extract with THF for 24 hours to clear pores.

  • Drying: Vacuum dry at 100°C for 12 hours.

Reaction Mechanism & Workflow Visualization

The following diagrams illustrate the chemical transformation and the experimental workflow.

Figure 1: Benzimidazole Linkage Formation

The reaction proceeds via a transient imine, which cyclizes and oxidizes.

ReactionMechanism MonomerA Dibenzo[b,d]furan- 2,3-diamine Imine Intermediate: Schiff Base (Imine) MonomerA->Imine Condensation (-H2O) MonomerB 1,3,5-Triformylbenzene (Aldehyde) MonomerB->Imine Cyclization Ring Closure (Aminal) Imine->Cyclization Tautomerization Oxidation Aerobic Oxidation (-2H) Cyclization->Oxidation O2 (Trace) COF Benzimidazole-Linked DBF-COF Oxidation->COF Aromatization

Caption: Mechanistic pathway from vicinal diamine and aldehyde to the stable benzimidazole linkage.

Figure 2: Experimental Workflow

Workflow cluster_prep Preparation cluster_synth Synthesis cluster_workup Workup Step1 Weigh Monomers (DBF-DA + TFB) Step2 Add Solvents (Mesitylene/Dioxane) Step1->Step2 Step3 Sonicate (10 min) Step2->Step3 Step4 Add Catalyst (AcOH) & Flash Freeze Step3->Step4 Step5 Freeze-Pump-Thaw (3 Cycles) Step4->Step5 Step6 Flame Seal & Heat (120°C, 72h) Step5->Step6 Step7 Filtration & Washing (THF/Acetone) Step6->Step7 Step8 Soxhlet Extraction (24h) Step7->Step8 Step9 Vacuum Activation Step8->Step9

Caption: Step-by-step solvothermal synthesis protocol for DBF-TFB-COF.

Characterization & Expected Data

To validate the successful incorporation of the dibenzofuran moiety and the formation of the benzimidazole linkage, compare your data against these benchmarks.

Table 1: Diagnostic Spectral Features
TechniqueSignal/ParameterExpected ObservationCausality
FT-IR

(Aldehyde)
Disappears (~1690 cm⁻¹)Consumption of TFB starting material.
FT-IR

(Imidazole)
Appears (~1620 cm⁻¹)Formation of the imidazole ring.
FT-IR

(Amine)
Weakens/Shifts Primary amines of DBF-DA convert to imidazole N.
PXRD Low Angle PeaksStrong (100) at

Indicates long-range ordered 2D hexagonal pore structure.
BET Surface Area600 - 1200 m²/g Typical for TFB-based COFs; variations depend on pore activation.
UV-Vis Absorption EdgeRed-shifted vs. MonomerExtended

-conjugation across the framework.
Troubleshooting Guide
  • Problem: Amorphous product (No XRD peaks).

    • Cause: Reaction too fast (irreversible precipitation) or insufficient reversibility.

    • Fix: Reduce temperature to 105°C or increase Dioxane ratio to slow down nucleation.

  • Problem: Low Surface Area (<100 m²/g).

    • Cause: Pore collapse during drying.

    • Fix: Perform Supercritical

      
       drying  instead of vacuum drying.
      

Alternative Route: Phenazine-Linked COF

For applications requiring maximum electron delocalization (e.g., conductivity), the Phenazine linkage is superior.

  • Co-monomer: Hexaketocyclohexane (HKH) octahydrate.

  • Conditions: NMP/Mestylene, catalytic

    
    , 120°C.
    
  • Mechanism: Double condensation of the vicinal diamine with vicinal ketones on HKH.

  • Result: A fully fused, ladder-type or highly conjugated 2D sheet with high chemical resistance.

References

  • Covalent Organic Frameworks: Design, Synthesis, and Functions. Chemical Reviews. (2020). Link

  • Benzimidazole-Linked Covalent Organic Frameworks: Synthesis and Applications. Journal of the American Chemical Society. (2019). Link

  • Phenazine-Linked Covalent Organic Frameworks. Nature Communications. (2018). Link

  • Dibenzo[b,d]furan-2,3-diamine (Product Page & Properties). BLD Pharm. Link

  • Construction of Three-Dimensional Covalent Organic Frameworks for Photocatalytic Synthesis. PubMed. (2026). Link

Sources

Troubleshooting & Optimization

Purification methods for removing impurities from Dibenzo[b,d]furan-2,3-diamine

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide addresses the purification and handling of Dibenzo[b,d]furan-2,3-diamine (CAS: 24258-73-9). This specific isomer—an ortho-diamine—presents unique challenges compared to its more common 2,8-isomer, particularly regarding oxidative instability and the formation of imidazole-like impurities.

Introduction: The Impurity Profile

Before initiating purification, it is critical to understand what you are removing. Unlike standard aromatic amines, Dibenzo[b,d]furan-2,3-diamine is an ortho-diamine. This structural feature dictates its impurity profile.

Impurity TypeLikely OriginChemical BehaviorRemoval Strategy
Oxidation Products Air exposure (formation of o-quinones or azo-dimers).Dark brown/black tars; insoluble in acid.Acid Filtration (insoluble in dilute HCl).
Mono-amines Incomplete nitration/reduction (e.g., 2-aminodibenzofuran).Weakly basic; similar solubility to product.Recrystallization (differential solubility).
Isomers (2,4-diamine) Regio-isomers from non-selective nitration.Very similar pKa; distinct crystal lattice.Fractional Crystallization (HCl salt form).
Inorganic Salts Reduction catalysts (Fe/HCl, SnCl2 residues).High ash content; Lewis acidic.Base Precipitation followed by water wash.[1]

Module 1: The "Acid-Base Reset" (Primary Purification)

User Question: My crude product is a dark brown solid, but the literature describes it as off-white or pale yellow. Recrystallization isn't clearing the color. How do I remove these dark impurities?

Technical Response: The dark color is likely due to oxidative polymerization (formation of phenazines or azo-oligomers), which is common for ortho-diamines. These impurities are often non-basic. The most robust method to "reset" the purity is to exploit the basicity of the diamine by converting it to a water-soluble salt, filtering the insoluble "tar," and regenerating the free base.

Protocol 1: HCl Salt Formation & Regeneration
  • Dissolution: Suspend the crude solid in 2M HCl (10 mL per gram of solid). Heat to 60°C. The diamine will protonate and dissolve; the oxidized tars will remain suspended.

    • Why? The dihydrochloride salt is highly water-soluble, while neutral oxidation products are not.

  • Filtration: Add activated charcoal (5 wt%). Stir for 15 minutes at 60°C. Filter hot through a Celite pad to remove the charcoal and insoluble tars.

    • Checkpoint: The filtrate should be clear (yellow/orange), not opaque dark brown.

  • Precipitation: Cool the filtrate to 0–5°C. Slowly add conc. aqueous Ammonia (28%) dropwise with vigorous stirring until pH ~9–10.

    • Why Ammonia? NaOH can sometimes cause rapid, localized precipitation that traps impurities. Ammonia allows for a more controlled particle growth.

  • Isolation: Filter the precipitated off-white solid. Wash copiously with degassed water (to remove NH4Cl) and then cold ethanol.

  • Drying: Dry under high vacuum at 40°C. Store under Argon immediately.

Module 2: Recrystallization Strategies

User Question: I have performed the acid-base extraction, but HPLC still shows a 3-5% impurity peak (likely the 2-amino precursor or an isomer). Which solvent system is best for final polishing?

Technical Response: For ortho-diamines on a rigid dibenzofuran core, polarity differentiation is key. The 2,3-diamine is more polar than the mono-amine impurities but less soluble than the 2,4-isomer due to efficient packing.

Recommended Solvent Systems
Solvent SystemSuitabilityProtocol Notes
Ethanol / Water (80:20) Best for General Purity Dissolve in boiling ethanol. Add hot water until turbid. Cool slowly to 4°C. Add 0.1% Sodium Dithionite (Na2S2O4) to the water to prevent oxidation during heating.
Toluene Best for Isomer Removal Good for removing non-polar mono-amines. The diamine is sparingly soluble; requires large volumes or Soxhlet extraction for recovery.
Chlorobenzene High-Temp Recrystallization Excellent for very rigid, insoluble samples. Dissolve at reflux (132°C). Impurities often stay in solution upon cooling.
Protocol 2: The "Anti-Oxidant" Recrystallization

Ortho-diamines oxidize rapidly in hot solution.

  • Prepare a solvent mixture of Ethanol (degassed) .

  • Add 10-20 mg of Ascorbic Acid or Sodium Dithionite per 100 mL of solvent. This acts as a scavenger for dissolved oxygen.

  • Dissolve the diamine at reflux.

  • Allow to cool to room temperature under a stream of Nitrogen.

  • Filter under an inert atmosphere if possible.

Module 3: Troubleshooting & Stability

User Question: My product turns purple/black after sitting on the bench for a day. Is it ruined?

Technical Response: Surface oxidation causes this discoloration. It is often limited to the top micron of the crystal lattice.

  • Diagnosis: Dissolve a small amount in DMSO. If the solution is mostly clear/yellow with only a few dark specks, the bulk material is intact.

  • Fix: Wash the solid with a small amount of cold, degassed ether or dichloromethane. The oxidized surface layer is often more soluble in organic solvents than the crystalline diamine.

  • Prevention: Store the compound as the Dihydrochloride Salt (Dibenzo[b,d]furan-2,3-diamine · 2HCl). The salt form is indefinitely stable to oxidation. Convert to the free base only immediately before use.

Visualizing the Purification Logic

The following diagram illustrates the decision matrix for purifying this compound based on the nature of the crude material.

PurificationWorkflow Start Crude Dibenzo[b,d]furan-2,3-diamine CheckColor Visual Inspection: Is it Dark Brown/Black? Start->CheckColor AcidExtract Acid-Base Extraction (Dissolve in 2M HCl, Filter, Neutralize) CheckColor->AcidExtract Yes (Oxidation/Tars) CheckPurity HPLC Purity Check CheckColor->CheckPurity No (Pale Solid) AcidExtract->CheckPurity RecrystEtOH Recrystallization (EtOH/H2O + Na2S2O4) CheckPurity->RecrystEtOH Impurity < 5% (General) RecrystTol Recrystallization (Chlorobenzene or Toluene) CheckPurity->RecrystTol Impurity is Mono-amine Sublimation Vacuum Sublimation (High Vacuum, >150°C) CheckPurity->Sublimation Persistent Color / High Stability Req. Final Pure Product (Store under Argon) RecrystEtOH->Final RecrystTol->Final Sublimation->Final

Caption: Decision tree for selecting the appropriate purification method based on crude quality and impurity type.

Module 4: Advanced Separation (Chromatography)

User Question: I cannot separate the 2,3-diamine from the 2,4-isomer using recrystallization. What are the chromatography conditions?

Technical Response: Separating regio-isomers of diamines on silica is difficult due to peak tailing (interaction of amines with acidic silanols).

  • Stationary Phase: Use Amine-functionalized Silica or pre-treat standard silica with 1% Triethylamine (TEA) in the eluent.

  • Eluent System:

    • Weak: Dichloromethane / Methanol (98:2) + 0.5% NH4OH.

    • Strong:[2] Ethyl Acetate / Hexane (50:50) + 1% TEA.

  • Rf Values (Approximate on Silica + TEA):

    • Mono-amines (2-aminodibenzofuran): Rf ~ 0.6 - 0.7 (Less polar).

    • 2,3-Diamine: Rf ~ 0.3 - 0.4.

    • Oxidation Tars: Rf = 0.0 (Baseline).

References

  • General Properties of Dibenzofuran Derivatives

    • Source: National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 568, Dibenzofuran.
    • URL:[Link]

  • Purification of Aromatic Diamines (General Protocols)

    • Source: Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann. (Standard reference for recrystallization of diamines like o-phenylenediamine).
    • URL:[Link]

  • Synthesis Context for 2,3-Dihydrobenzofuran Derivatives (Analogous Chemistry)

    • Source: Organic Chemistry Portal. Synthesis of 2,3-Dihydrobenzofurans.
    • URL:[Link]

  • Handling of Air-Sensitive Amines: Source: Sigma-Aldrich Technical Bulletin. Handling Air-Sensitive Reagents.

Sources

Optimizing catalyst choice for Dibenzo[b,d]furan-2,3-diamine functionalization

Author: BenchChem Technical Support Team. Date: February 2026

To: Research & Development Team From: Senior Application Scientist, Chemical Synthesis Division Subject: Technical Guide: Catalyst Optimization for Dibenzo[b,d]furan-2,3-diamine Functionalization

Overview

Dibenzo[b,d]furan-2,3-diamine (CAS: 4106-66-5) is a critical fused-ring intermediate used in the synthesis of high-performance OLED materials (e.g., dibenzofuro[2,3-b]quinoxalines) and bioactive heterocycles.[1] Its unique electronic structure—characterized by the electron-donating oxygen bridge at position 5 and the biphenyl-like C-C bond—creates distinct nucleophilic disparities between the C2 and C3 amines.[2][3]

This guide addresses the specific catalytic challenges encountered when functionalizing this scaffold, focusing on heterocyclization and N-arylation .

Knowledge Base Article 01: Catalyst Selection for Quinoxaline & Imidazole Formation

The Challenge

The formation of the pyrazine or imidazole ring fused to the dibenzofuran core requires overcoming the steric strain at the "bay" region (Position 1) and managing the electronic bias of the furan oxygen. Standard catalysts often lead to incomplete cyclization or extensive tarring due to the electron-rich nature of the substrate.[2][3][4]

Optimized Catalyst Matrix
Target ScaffoldReaction TypeRecommended Catalyst SystemMechanismKey Advantage
Dibenzofuro[2,3-b]quinoxaline Condensation with 1,2-diketones5 mol% Iodine (

)
in MeOH/EtOH
Lewis Acid / Mild OxidantActivates carbonyls without polymerizing the electron-rich diamine; high tolerance for steric bulk.[2]
CeCl

·7H

O / NaI
Lewis Acid PromotedExcellent for acid-sensitive substrates; works under neutral conditions.[2][3][4]
Dibenzofuro[2,3-d]imidazole Condensation with AldehydesNa

S

O

(Sodium Metabisulfite)
Oxidative CyclizationFacilitates in situ oxidation of the intermediate aminal; avoids heavy metal contamination.[2]
InCl

(Indium Trichloride)
Lewis AcidHigh yields for sterically hindered aldehydes; water-tolerant.[2][3][4]
Protocol 1.1: Iodine-Catalyzed Quinoxaline Synthesis

Context: This protocol minimizes the formation of "monocondensed" Schiff base intermediates which are common side products.

  • Dissolution : Dissolve Dibenzo[b,d]furan-2,3-diamine (1.0 equiv) and the 1,2-diketone (1.05 equiv) in Ethanol (0.1 M concentration).

  • Catalyst Addition : Add molecular Iodine (

    
    )  (5 mol%).[2][3][4] The solution will darken immediately.
    
  • Reaction : Stir at room temperature for 15 minutes, then monitor by TLC. If conversion is <50%, heat to 60°C.[2][3][4]

    • Note: The dibenzofuran core is electron-rich; excessive heat with strong Lewis acids (e.g., AlCl

      
      ) can cause oxidative dimerization of the core.
      
  • Quench : Add saturated aqueous Na

    
    S
    
    
    
    O
    
    
    (Sodium Thiosulfate) to quench the iodine (color change from dark brown to yellow/clear).[2][3][4]
  • Isolation : Precipitate with water or extract with DCM.[2][3][4]

Knowledge Base Article 02: Troubleshooting Regioselectivity

The Issue

When reacting Dibenzo[b,d]furan-2,3-diamine with unsymmetrical electrophiles (e.g., 2-oxo-aldehydes or unsymmetrical 1,2-diketones), two regioisomers are possible.

Mechanistic Insight
  • C2-Amine : Located para to the furan oxygen.[2][3][4] The oxygen lone pair donates electron density through resonance, making the C2-amine more nucleophilic .

  • C3-Amine : Located meta to the furan oxygen.[2][3][4] It is less activated by the oxygen but is sterically less hindered than C2 (which is adjacent to the bulky C1-H in the bay region? Correction: C1 is the bay position, C2 is adjacent to it. C4 is adjacent to Oxygen.[2][3][4] C2 is para to O. C3 is meta to O. C1 is the sterically crowded position near the C-C bridge).[3][4]

Correction on Sterics :

  • Position 4 (adjacent to O) : Sterically accessible but electronically distinct.[2][3][4]

  • Position 1 (adjacent to C-C bridge) : Sterically crowded due to the hydrogen on C9 (the other ring).[4]

Workflow: Controlling Regioselectivity

Regioselectivity cluster_tips Optimization Tip Start Dibenzo[b,d]furan- 2,3-diamine Decision Electrophile Type Start->Decision PathA Small/Activated Electrophile (e.g., Methyl glyoxal) Decision->PathA Sterically Unhindered PathB Bulky Electrophile (e.g., Benzil deriv.) Decision->PathB Sterically Hindered InterA Kinetic Control (C2 Attack) Nucleophilicity Dominates PathA->InterA InterB Thermodynamic Control Sterics Dominate PathB->InterB ProductA Major Isomer A (N2-C(O)R bond formed first) InterA->ProductA ProductB Mixture or Isomer B InterB->ProductB Tip To reverse selectivity: Use Bronsted Acid (AcOH) to protonate the more basic C2-amine, forcing reaction at C3.

Figure 1: Decision tree for predicting and controlling regioselectivity based on electrophile sterics and electronics.

Knowledge Base Article 03: N-Arylation (Buchwald-Hartwig)

The Challenge

Direct N-arylation of the 2,3-diamine is difficult due to the "poisoning" effect of the free amine on the catalyst and the potential for double arylation or chelation of the Pd by the adjacent amines.

Recommended System
  • Catalyst : Pd

    
    (dba)
    
    
    
    (Tris(dibenzylideneacetone)dipalladium(0))
  • Ligand : BrettPhos or RuPhos

    • Why: These bulky, electron-rich dialkylbiaryl phosphine ligands prevent catalyst deactivation by the diamine substrate and promote reductive elimination, which is often the rate-limiting step for electron-rich anilines.

  • Base : LiHMDS (Lithium bis(trimethylsilyl)amide) or Cs

    
    CO
    
    
    
    .[2][3][4] Avoid NaOtBu if functional groups are sensitive.[2][3][4]
Troubleshooting Table: N-Arylation
SymptomProbable CauseCorrective Action
Low Conversion (<20%) Catalyst poisoning by diamine chelation.[2][3][4]Switch to BrettPhos (highly bulky).[2][3][4] Pre-mix Catalyst/Ligand for 30 mins before adding substrate.[2][3][4]
Double Arylation High reactivity of second amine.[2][3][4]Use a large excess of diamine (3.0 equiv) relative to the aryl halide.[3][4]
Dehalogenation of Aryl Halide

-Hydride elimination pathway active.[2][3][4]
Switch solvent from Isopropanol/Ethanol to Toluene or Dioxane .

FAQ: Frequently Asked Questions

Q: My quinoxaline product is precipitating as a gum. How do I purify it? A: Dibenzofuro-quinoxalines are highly planar and prone to


-

stacking, leading to solubility issues.[2][3][4]
  • Solution : Do not use Hexane/Ethyl Acetate for recrystallization.[2][3][4] Instead, use hot O-dichlorobenzene or Acetic Acid for recrystallization.[2][3][4] For column chromatography, use Chloroform/Methanol (95:5) as the eluent to break aggregation.[2][3][4]

Q: Can I use microwave irradiation for these cyclizations? A: Yes. Microwave irradiation (120°C, 10-20 min) in Ethanol with Acetic Acid (catalytic) is highly effective for imidazole formation and often suppresses the formation of side products observed under prolonged thermal reflux.

Q: Is the furan oxygen stable to strong Lewis Acids like


? 
A: No. 

will cleave the ether linkage of the dibenzofuran core, opening the ring to form a biphenyl-diol derivative. Use milder Lewis acids like

or

if Lewis acid catalysis is required.[2][3][4]

References

  • Synthesis of Dibenzo[f,h]furo[2,3-b]quinoxaline Derivatives

    • Source: New Journal of Chemistry, 2013.[3][4]

    • Relevance: Establishes the core reactivity of the 2,3-diamine with diketones for OLED applic
  • Iodine-Catalyzed Synthesis of Quinoxalines

    • Source: Tetrahedron Letters, 2005.[2][3][4]

    • Relevance: Validates the use of molecular iodine as a mild, high-yielding catalyst for diamine condens
  • Regioselectivity in o-Diamine Reactions

    • Source: Journal of Organic Chemistry, 2010.[3][4]

    • Relevance: Discusses the electronic differentiation between amine groups in fused heterocyclic systems.
  • Buchwald-Hartwig Amination of Heteroaromatic Amines

    • Source: Chemical Science, 2011.[2][3][4]

    • Relevance: Provides ligand selection guides (BrettPhos/RuPhos)

Sources

Controlling side reactions during the reduction to Dibenzo[b,d]furan-2,3-diamine

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Controlling side reactions during the reduction of 2,3-dinitrodibenzo[b,d]furan to Dibenzo[b,d]furan-2,3-diamine. Audience: Senior Chemists, Process Engineers, and Drug Discovery Scientists.[1] Scope: Troubleshooting oxidative instability, incomplete reduction intermediates, and ring saturation.

Executive Summary: The Ortho-Diamine Challenge

The reduction of 2,3-dinitrodibenzo[b,d]furan to its corresponding diamine presents a dual challenge: kinetic control to prevent the accumulation of condensation-prone intermediates (hydroxylamines), and thermodynamic stability handling the resulting electron-rich ortho-diamine.

Unlike isolated amines, ortho-diamines on fused tricyclic systems are exceptionally prone to oxidative polymerization (forming phenazine-like oligomers) and ring-opening or over-hydrogenation if catalyst activity is not rigorously modulated.[2] This guide addresses the causality of these failures and provides self-validating protocols to ensure high-purity isolation.

Critical Troubleshooting Guide (Q&A)
Issue 1: Product Instability & Discoloration

Q: My reaction solution is clear, but the product turns into a black/purple tar immediately upon filtration. How do I prevent this?

Diagnosis: This is a classic signature of oxidative polymerization .[2] Dibenzo[b,d]furan-2,3-diamine is an electron-rich ortho-phenylenediamine. Upon exposure to air, it undergoes rapid one-electron oxidation to a radical cation, which dimerizes and polymerizes into extended conjugated systems (often black or deep purple).[1]

Corrective Action:

  • Acidic Workup Strategy: Ortho-diamines are significantly more stable as their dihydrochloride salts.[2] Do not isolate the free base if possible.[2]

    • Protocol: Filter the catalyst under an inert atmosphere (Argon/N₂).[2] Immediately quench the filtrate into deoxygenated HCl/Ether or HCl/Dioxane.[2]

  • Add an Antioxidant: Add a trace amount (<0.5 mol%) of Sodium Dithionite or Ascorbic Acid to the aqueous workup phase to scavenge dissolved oxygen.[2]

  • Degassed Solvents: Ensure all wash solvents are sparged with Nitrogen for at least 15 minutes before use.[2]

Issue 2: Persistent Impurities (The "Yellow Spot")

Q: I see a persistent yellow impurity by TLC that resists hydrogenation even after prolonged reaction times. What is it?

Diagnosis: This is likely the Azoxy or Phenazine intermediate.[2]

  • Mechanism: If the reduction is too slow (mass transfer limitation) or the catalyst loading is too low, the intermediate hydroxylamine (R-NHOH) accumulates.[1] It condenses with the nitroso intermediate (R-NO) to form an Azoxy dimer.[2] Once formed, Azoxy species are kinetically difficult to reduce back to the amine under standard mild conditions.[1][2]

Corrective Action:

  • Increase H₂ Pressure/Agitation: The step from Nitroso → Hydroxylamine is fast, but Hydroxylamine → Amine is the rate-determining step on many surfaces.[2] Increasing hydrogen pressure pushes the equilibrium toward the amine, minimizing the steady-state concentration of the coupling partner.

  • Change Solvent System: Switch to a solvent that solubilizes the intermediate better. Dibenzo[b,d]furan derivatives are planar and aggregate.[1][2] Use THF/MeOH (1:1) or DMAc to ensure intermediates remain available to the catalyst surface.[2]

Issue 3: Over-Reduction (Aliphatic Protons in NMR)

Q: My H-NMR shows broad multiplets in the 1.5–4.0 ppm region. Did I reduce the furan ring?

Diagnosis: Yes, you likely reduced the benzene rings (forming tetrahydro- or hexahydro-dibenzofuran derivatives).[2] This occurs when using highly active catalysts (e.g., PtO₂ or Pd/C) at high pressures (>50 psi) or elevated temperatures (>60°C).[1][2]

Corrective Action:

  • Catalyst Poisoning: Switch to a sulfided catalyst (e.g., Pt(S)/C ) which is selective for nitro groups and inhibits aromatic ring hydrogenation.[1][2]

  • Transfer Hydrogenation: Use Hydrazine Hydrate with Pd/C or Fe/AcOH.[2] These methods are chemoselective for the nitro group and thermodynamically incapable of reducing the aromatic dibenzofuran core.[2]

Mechanistic Visualization

The following diagram details the reduction cascade and the critical "divergent points" where side reactions occur.

ReductionPathways Dinitro 2,3-Dinitrodibenzo[b,d]furan Nitroso Nitroso Intermediate (Reactive) Dinitro->Nitroso Fast (2e-) Hydroxyl Hydroxylamine (Accumulation Risk) Nitroso->Hydroxyl Fast (2e-) Azoxy Azoxy Dimer (Yellow Impurity) Nitroso->Azoxy Condensation w/ Hydroxylamine Diamine Dibenzo[b,d]furan-2,3-diamine (Target) Hydroxyl->Diamine Slow (RDS) Hydroxyl->Azoxy Phenazine Oxidative Polymers (Black Tar) Diamine->Phenazine Air Oxidation (O2) SatRing Tetrahydro-dibenzofuran (Over-reduction) Diamine->SatRing High P / Pt Catalyst

Caption: Reaction cascade showing the main reduction pathway (Green) and critical side-reaction divergence points (Red/Dashed) leading to dimers or saturation.[1]

Recommended Protocol: Catalytic Transfer Hydrogenation

This method is selected for its high chemoselectivity, avoiding ring hydrogenation while providing rapid kinetics to prevent azoxy formation.[1][2]

Reagents:

  • Substrate: 2,3-Dinitrodibenzo[b,d]furan (1.0 eq)[1]

  • Catalyst: 10% Pd/C (50% wet, 10 wt% loading)

  • Reductant: Hydrazine Monohydrate (10.0 eq)[1]

  • Solvent: THF / Ethanol (2:1 ratio)[1]

Step-by-Step Methodology:

  • Inert Setup: Charge a 3-neck round bottom flask with the dinitro substrate and the THF/Ethanol solvent mixture.[2] Sparge with Argon for 20 minutes to remove dissolved oxygen.[2]

  • Catalyst Addition: Under a counter-flow of Argon, carefully add the Pd/C catalyst.[2] Safety Note: Pd/C can ignite solvent vapors; ensure the catalyst is wet or added as a slurry.

  • Controlled Reduction: Heat the mixture to reflux (65°C) .

  • Addition: Add Hydrazine Monohydrate dropwise via a syringe pump over 30 minutes. Reasoning: Slow addition prevents a runaway exotherm but maintains a steady concentration of H₂ equivalents.

  • Monitoring: Monitor by HPLC or TLC. The disappearance of the yellow dinitro spot and the transient orange nitroso spot indicates progress.

  • Workup (The Critical Step):

    • Cool to room temperature under Argon.

    • Filter through a Celite pad (pre-washed with deoxygenated solvent) into a receiving flask containing 4M HCl in Dioxane .

    • The diamine dihydrochloride salt will precipitate immediately as a stable, off-white solid.[2]

    • Filter the salt and dry under vacuum.[2]

Data Summary Table: Comparison of Reduction Methods

MethodSelectivity (Nitro vs Ring)Risk of Coupling (Azoxy)Oxidative StabilityRecommendation
H₂ / Pd/C (Balloon) HighModerate (slow kinetics)Low (Free base)Use only for small scale
H₂ / PtO₂ (High Pressure) Low (Risk of ring sat.)[1]LowLowAvoid
Fe / AcOH (Bechamp) PerfectLowHigh (Acidic media)Good for large scale (messy)
Hydrazine / Pd/C Perfect Very Low Medium Preferred (Cleanest)
References
  • Reduction of Nitroarenes: Smith, P. A. S. (1966).[1][2] The Chemistry of Open-Chain Organic Nitrogen Compounds. W. A. Benjamin. (Foundational text on nitro-to-amine mechanisms).

  • Catalytic Transfer Hydrogenation: Gowda, D. C., et al. (2001).[1][2] "Catalytic transfer hydrogenation of nitro compounds using hydrazinium monoformate." Tetrahedron Letters, 42(10), 2021-2023.[1] Link

  • Dibenzofuran Chemistry: Eicher, T., & Hauptmann, S. (2003).[1][2] The Chemistry of Heterocycles: Structure, Reactions, Syntheses, and Applications. Wiley-VCH.[2] Link[1]

  • Stability of Ortho-Diamines: Ragan, J. A., et al. (2003).[1][2] "Safety Concerns in the Scale-Up of a Nitro-Reduction." Organic Process Research & Development, 7(6), 1051-1054.[1] Link[1]

Sources

Validation & Comparative

Publish Comparison Guide: NMR Spectral Interpretation of Dibenzo[b,d]furan-2,3-diamine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the


H and 

C NMR spectral characteristics of Dibenzo[b,d]furan-2,3-diamine , a critical monomer used in the synthesis of high-performance polybenzoxazoles (PBOs) and fluorescent probes.[1]

This content is structured to serve researchers needing to validate synthesis outcomes, specifically distinguishing the target diamine from its nitro-precursors or regioisomers.

Executive Summary & Application Context

Dibenzo[b,d]furan-2,3-diamine (CAS: 24258-73-9) is a rigid, fused-ring aromatic diamine.[1] Its primary utility lies in its role as a precursor for "rod-like" polymers that exhibit exceptional thermal stability and mechanical strength.[1]

The Analytical Challenge: Distinguishing the 2,3-diamine from its precursor (2,3-dinitro) or its isomers (e.g., 2,4-diamine) is critical during synthesis optimization.[1] This guide compares the spectral "performance" of the diamine against these alternatives, highlighting the diagnostic signals that confirm successful reduction and regiochemistry.

Experimental Protocol: Acquisition Parameters

To ensure reproducible data, the following acquisition parameters are recommended. The choice of solvent is the single most critical variable due to the solubility profile of fused-ring diamines.

Methodology
  • Solvent System: DMSO-d

    
      (Dimethyl sulfoxide-d
    
    
    
    ) is the required standard.[1]
    • Reasoning: The amine protons (-NH

      
      ) are often broad or invisible in CDCl
      
      
      
      due to exchange and poor solubility.[1] DMSO-d
      
      
      stabilizes these protons through hydrogen bonding, resulting in sharp, quantifiable singlets.[1]
  • Concentration: 10–15 mg in 0.6 mL solvent.

  • Pulse Sequence: Standard 1D proton with 30° pulse angle (zg30) to prevent saturation of relaxation-slow aromatic protons.

  • Referencing: Residual DMSO pentet at 2.50 ppm (

    
    H) and 39.5 ppm  (
    
    
    
    C).

H NMR Spectral Analysis

Structural Logic & Assignment

The Dibenzo[b,d]furan core consists of two benzene rings fused to a central furan ring.[1] The 2,3-substitution pattern breaks the symmetry of the parent molecule, creating two distinct aromatic environments:[1]

  • Ring A (Substituted): Contains the electron-donating amino groups.[1]

  • Ring B (Unsubstituted): Retains the character of the parent dibenzofuran.[1]

Diagnostic Signals (The "Fingerprint")

The amino groups (-NH


) are strong Electron Donating Groups (EDGs).[1] They significantly shield the protons on Ring A (H1 and H4) via resonance, shifting them upfield compared to the parent scaffold.[1]
Proton PositionMultiplicityChemical Shift (

, ppm)*
Interpretation & Causality
-NH

Broad Singlet4.80 – 5.50 Exchangeable protons.[1] Chemical shift varies with concentration and water content.[1] Diagnostic of successful reduction.
H-1 Singlet6.80 – 7.00 Shielded. Located ortho to the C2-amine and meta to C3.[1] Lack of vicinal neighbors results in a singlet.
H-4 Singlet7.10 – 7.25 Shielded. Located ortho to the C3-amine.[1] Slightly less shielded than H1 due to proximity to the bridgehead/oxygen.
H-8, H-7 Triplet (td)7.30 – 7.50 Ring B protons.[1] Typical aromatic multiplets, largely unaffected by the distal amines.
H-6, H-9 Doublet (dd)7.90 – 8.10 Ring B protons.[1] Downfield due to proximity to the heteroatom (Oxygen) and lack of shielding substituents.[1]

*Note: Shifts are estimated based on substituent increment additivity rules in DMSO-d


 relative to parent dibenzofuran.
Coupling Network Visualization

The following diagram illustrates the connectivity and the isolation of spin systems that defines the spectrum.

G cluster_0 Spin System Isolation Substituents 2,3-Diamino Groups (Strong EDG) RingA Ring A Protons (H1, H4) Substituents->RingA Ortho-Shielding (-1.0 ppm shift) Spectrum Spectral Outcome RingA->Spectrum Upfield Singlets (6.8-7.2 ppm) RingB Ring B Protons (H6-H9) RingB->Spectrum Standard Multiplets (7.3-8.1 ppm)

Caption: The 2,3-substitution pattern isolates H1 and H4, decoupling them from each other (para-position) and creating distinct singlets, contrasting with the complex coupling of Ring B.

Performance Comparison: Diamine vs. Alternatives

This section objectively compares the target product against its immediate precursor (2,3-Dinitrodibenzo[b,d]furan) to validate synthesis success.

Comparative Analysis Table
FeatureTarget: 2,3-Diamine Alternative: 2,3-Dinitro Diagnostic Conclusion
Electronic Effect Strong Shielding (EDG)Strong Deshielding (EWG)Shift Inversion
H-1 Signal ~6.90 ppm > 8.50 ppm A shift of >1.5 ppm confirms reduction.[1]
H-4 Signal ~7.20 ppm > 8.30 ppm Downfield shift in nitro analog is distinct.
Amine Protons Visible (4.5-5.5 ppm)AbsentPresence of broad singlets confirms -NH

.[1]
Solubility DMSO/DMAc (Polar)CDCl

/ Acetone
Solubility profile changes drastically.[1]
Why This Matters

In drug development and polymer synthesis, incomplete reduction is a common failure mode.

  • The Trap: If you observe signals in the 8.2 – 8.8 ppm region, your sample contains residual nitro-precursor.

  • The Validation: A pure diamine spectrum must be "quiet" in the downfield region (>8.0 ppm) except for the Ring B doublet at ~8.05 ppm.[1]

C NMR Characteristics

The


C spectrum provides the definitive confirmation of the carbon skeleton.[1]
  • Number of Signals: Expect 12 distinct carbon signals due to the lack of symmetry between Ring A and Ring B.

  • Key Signals:

    • C-NH

      
       (Ipso Carbons):  The carbons directly attached to the amines (C2, C3) will appear significantly upfield relative to typical aromatic C-H carbons, often around 130–140 ppm  (deshielded by N but shielded by ortho-resonance).[1] Correction: N-attached carbons are usually deshielded (135-145 ppm), but the ortho position to the other amine shields them.[1]
      
    • Bridgehead Carbons (C-O): The most downfield signals, typically 150–155 ppm .[1]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 568, Dibenzofuran. Retrieved from [Link][1]

  • Reich, H. J. Structure Determination Using NMR: Chemical Shift Data. University of Wisconsin.[2] Retrieved from [Link][1]

Sources

FTIR Characterization Guide: Dibenzo[b,d]furan-2,3-diamine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Importance

Dibenzo[b,d]furan-2,3-diamine (also referred to as 2,3-diaminodibenzofuran) is a critical aromatic monomer used primarily in the synthesis of high-performance ladder polymers, such as polybenzimidazoles (PBI) and polyimides. Unlike its more common isomer, 3,7-diaminodibenzofuran , the 2,3-isomer features vicinal amino groups. This structural adjacency enables the formation of fused heterocyclic rings (e.g., imidazole rings) during polymerization, a property not shared by the 3,7-isomer.

This guide provides a definitive spectroscopic breakdown of the molecule, focusing on Fourier Transform Infrared (FTIR) spectroscopy as a primary tool for structural validation and purity assessment.

Why FTIR?

For this molecule, FTIR is not just a fingerprinting tool; it is a reaction monitoring system .[1] The synthesis typically involves the reduction of a dinitro precursor. FTIR allows for the rapid detection of residual nitro groups (


) and the confirmation of complete conversion to amine (

) functionality.

Theoretical Vibrational Analysis

To accurately interpret the spectrum, we must deconstruct the molecule into its constituent vibrational oscillators: the Dibenzofuran Core and the Vicinal Diamine Substituted Motif .

A. The Dibenzofuran Core (Ether Linkage)

The rigid tricyclic system is defined by the central furan ring fused to two benzene rings.

  • 
     Asymmetric Stretch:  The ether linkage typically absorbs strongly between 1190–1210 cm⁻¹ .[1] This is a diagnostic band for the dibenzofuran backbone.[1]
    
  • Ring Breathing: A sharp, characteristic band often appears near 1196 cm⁻¹ , overlapping with the ether stretch but distinguishable by intensity in high-resolution scans.

B. The Vicinal Diamine (2,3-Substitution)

The presence of two primary amino groups on adjacent carbons creates a specific spectral signature.

  • 
     Stretching:  Primary amines exhibit a doublet in the high-frequency region (3400–3200 cm⁻¹ ) corresponding to asymmetric and symmetric stretching.[1]
    
  • 
     Scissoring:  A medium-to-strong band near 1620–1590 cm⁻¹ .[1]
    
  • 
     Stretching:  For aromatic primary amines, this appears in the 1330–1260 cm⁻¹  range.
    

Characteristic Peak Assignment Table

The following table synthesizes experimental expectations based on structural analogs and spectroscopic principles for aromatic vicinal diamines.

Functional GroupMode of VibrationFrequency (cm⁻¹)IntensityDiagnostic Note
Primary Amine (-NH₂)

(Asymmetric Stretch)
3380 – 3420 MediumHigher frequency peak of the doublet.[1]
Primary Amine (-NH₂)

(Symmetric Stretch)
3300 – 3340 MediumLower frequency peak; confirms primary amine.[1]
Aromatic C-H

Stretch
3030 – 3080 WeakAbove 3000 cm⁻¹ indicates aromaticity.[1][2]
Amine Deformation

Scissoring
1615 – 1630 StrongOften overlaps with aromatic ring C=C.
Aromatic Ring

Skeletal Vib.
1580 – 1600 Strong"Breathing" of the benzene rings.[1]
C-N Bond

Stretch
1280 – 1310 Med-StrongLinks the amine to the dibenzofuran core.[1]
Ether Linkage

1190 – 1210 Very StrongCore Identity Peak. Distinguishes from carbazoles/fluorenes.[1]
Subst. Pattern

OOP Bending
800 – 860 StrongSpecific to the substitution pattern (2 adjacent H vs isolated).[1]

Comparative Analysis: 2,3-Isomer vs. Alternatives

Distinguishing the 2,3-isomer from its structural isomers is vital for quality control in polymer synthesis.

Comparison 1: vs. 3,7-Diaminodibenzofuran
  • Structure: 3,7-isomer has amines on opposite ends (distal).[1] 2,3-isomer has them side-by-side (vicinal).[1]

  • FTIR Distinction:

    • Fingerprint Region (OOP Bending): The 3,7-isomer typically shows a simplified C-H out-of-plane (OOP) bending pattern because of its higher symmetry (

      
       or 
      
      
      
      ).[1] The 2,3-isomer (lower symmetry,
      
      
      ) will exhibit a more complex set of bands in the 750–900 cm⁻¹ region due to the specific "1,2,4-substitution-like" pattern on one ring and "unsubstituted" pattern on the other.
    • H-Bonding: In solid state (KBr pellet), the vicinal amines of the 2,3-isomer can engage in intramolecular H-bonding, potentially broadening the N-H stretch bands and shifting them to slightly lower frequencies compared to the 3,7-isomer.

Comparison 2: vs. 2,3-Dinitrodibenzofuran (Precursor)

This is the most critical purity check.[1]

  • Impurity Flag: If the sample is impure, you will see two massive bands associated with the Nitro (

    
    ) group:
    
    • 
      :  ~1530 cm⁻¹[1]
      
    • 
      :  ~1350 cm⁻¹[1]
      
  • Validation: A pure diamine sample must be transparent in these two specific regions.

Experimental Protocol: Validated FTIR Workflow

Objective: Obtain a high-resolution spectrum suitable for publication or QC release.

Materials
  • Sample: Dibenzo[b,d]furan-2,3-diamine (Dry, >98% purity).

  • Matrix: Spectroscopic grade Potassium Bromide (KBr) or Diamond ATR Crystal.[1]

  • Equipment: FTIR Spectrometer (e.g., Bruker Vertex or Thermo Nicolet).

Step-by-Step Methodology
  • Sample Preparation (Preferred: KBr Pellet):

    • Why KBr? Rigid aromatic molecules often yield sharper peaks in transmission mode than ATR.[1]

    • Mix 1-2 mg of sample with 200 mg of dry KBr.[1]

    • Grind intimately in an agate mortar to reduce particle size (minimizing Christiansen effect).[1]

    • Press at 8-10 tons for 2 minutes to form a transparent pellet.

  • Acquisition Parameters:

    • Resolution: 2 cm⁻¹ (High resolution needed to resolve N-H doublet).

    • Scans: 32 or 64 scans (to improve Signal-to-Noise ratio).

    • Range: 4000 – 400 cm⁻¹.[1]

  • Data Processing:

    • Perform baseline correction.[1][3]

    • Normalize to the C-O-C ether peak (~1195 cm⁻¹) for consistent comparison between batches.

Visualization: Purity Logic Flow

The following diagram illustrates the decision logic for validating the product using FTIR data.

FTIR_Validation Start Start: Raw FTIR Spectrum Check_NH Check 3200-3400 cm⁻¹ (N-H Doublet Present?) Start->Check_NH Check_NO2 Check 1350 & 1530 cm⁻¹ (Nitro Peaks Absent?) Check_NH->Check_NO2 Yes Fail_Identity FAIL: Wrong Core (Not Dibenzofuran) Check_NH->Fail_Identity No (Missing Amine) Check_Ether Check ~1195 cm⁻¹ (Dibenzofuran Core Intact?) Check_NO2->Check_Ether Yes (Peaks Absent) Fail_Precursor FAIL: Incomplete Reduction (Residual Nitro) Check_NO2->Fail_Precursor No (Peaks Present) Pass PASS: High Purity 2,3-Diamine Confirmed Check_Ether->Pass Yes Check_Ether->Fail_Identity No

Figure 1: Logic gate workflow for the quality control of Dibenzo[b,d]furan-2,3-diamine synthesis.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1] Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons.[1] (Standard text for amine/ether assignments).

  • National Institutes of Health (PubChem). (2023).[1] Dibenzofuran | C12H8O - CID 568.[1] Retrieved from [Link][1]

  • MDPI. (2021). Study of the Spatio-Chemical Heterogeneity of Tannin-Furanic Foams: From 1D FTIR Spectroscopy to 3D FTIR Micro-Computed Tomography. (Reference for furanic/ether linkage assignments). Retrieved from [Link][1][4]

Sources

Comparing thermal properties of Dibenzo[b,d]furan-2,3-diamine vs fluorene diamines

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison between Dibenzo[b,d]furan-2,3-diamine and Fluorene-based diamines .[1] It is designed for researchers in high-performance materials and drug discovery who require objective data on thermal stability, structural rigidity, and synthetic utility.[1]

Focus: Thermal Architecture, Oxidative Stability, and Synthetic Applications[1]

Executive Summary

Dibenzo[b,d]furan-2,3-diamine represents a class of fused-ring ortho-diamines characterized by exceptional planarity and oxidative resistance due to its heterocyclic oxygen bridge.[1] Unlike standard Fluorene diamines (typically 9,9-substituted or 2,7-distal isomers), which rely on the "cardo" (loop) effect for solubility and thermal rigidity, the 2,3-dibenzofuran isomer facilitates the formation of ladder polymers (e.g., polybenzimidazoles) and planar intercalators.[1]

  • Key Finding: While fluorene diamines offer superior solubility and processability (Tg > 300°C), Dibenzo[b,d]furan-2,3-diamine offers superior oxidative stability and packing density , making it ideal for bio-stable scaffolds and chemically resistant coatings.[1]

Chemical Structure & Theoretical Implications[1][2][3]

The divergence in performance stems from the core bridging atom (Oxygen vs. Carbon) and the substitution pattern (Ortho vs. Distal).[1]

FeatureDibenzo[b,d]furan-2,3-diamineFluorene Diamines (General Class)
Core Structure Tricyclic, Heteroaromatic (Furan fused)Tricyclic, Carbocyclic (C9 bridge)
Geometry Planar & Rigid Bent / Cardo (at C9)
Amine Orientation Ortho (2,3) : Adjacent (Chelating/Cyclizing)Distal (2,7 or 9,9) : Opposite (Linearizing)
Electronic Effect Electron-rich (Oxygen lone pair donor)Conjugated (but C9 is insulating unless sp2)
Oxidative Risk Low (Ether linkage is stable)High (Benzylic C9-H oxidizes to C=O)
Structural Visualization

The following diagram illustrates the structural pathways and thermal implications of these two diamine classes.

G DBF Dibenzo[b,d]furan-2,3-diamine (Ortho-Diamine) LADDER Ladder Polymers (Polybenzimidazoles) DBF->LADDER Cyclocondensation FLU Fluorene Diamines (e.g., 9,9-bis-aniline) LINEAR Linear Polymers (Polyimides) FLU->LINEAR Polycondensation PROP_DBF High Packing Density Oxidative Stability Lower Solubility LADDER->PROP_DBF PROP_FLU High Free Volume High Tg (Cardo Effect) Soluble LINEAR->PROP_FLU

Figure 1: Structural causality linking monomer geometry to polymer architecture.[1]

Thermal Performance Comparison

The thermal data below contrasts the behavior of the monomers and their derived model polymers. Note that Dibenzo[b,d]furan-2,3-diamine forms fused-ring systems (PBIs), while Fluorene diamines typically form Polyimides (PIs).[1]

Comparative Thermal Data Table
PropertyDibenzo[b,d]furan-2,3-diamine (System)Fluorene Diamines (System)Advantage
Monomer Melting Point ~230–260°C (Predicted/Analog)235–240°C (e.g., 9,9-bis)Comparable crystallinity.[1]
Polymer Tg (Glass Transition) N/A (Often decomposes before Tg due to rigidity)300–380°C (High due to cardo bulk)Fluorene (Better processability).
Td 5% (Decomposition) > 550°C (Ladder structure)500–530°C (Polyimide)Dibenzofuran (Ladder stability).
Thermo-Oxidative Stability Excellent (No benzylic protons)Moderate (C9 oxidation to Fluorenone)Dibenzofuran (Long-term air stability).[1]
Char Yield (at 800°C) > 70% 55–65%Dibenzofuran (Flame retardancy).
Mechanistic Insight: Why the Difference?
  • The Oxygen Bridge (Dibenzofuran): The ether linkage in the dibenzofuran ring is chemically inert under oxidative stress compared to the methylene bridge (-CH2-) of fluorene.[1] This allows dibenzofuran derivatives to maintain structural integrity in aerobic environments at temperatures >300°C.[1]

  • Ortho-Cyclization: The 2,3-diamine motif allows for the formation of imidazole rings when reacted with carboxylic acids.[1] These fused imidazole rings are thermodynamically more stable than the imide rings formed by distal fluorene diamines, leading to higher decomposition temperatures (Td).[1]

Experimental Protocols

To validate these properties in your own lab, use the following protocols. These are designed to test the intrinsic thermal stability of the core moiety via model compound synthesis.[1]

Protocol A: Synthesis of Model Benzazole (Thermal Probe)

Objective: Synthesize a benzimidazole derivative from Dibenzo[b,d]furan-2,3-diamine to measure Td without full polymerization.

Reagents:

  • Dibenzo[b,d]furan-2,3-diamine (1.0 eq) [CAS: 24258-73-9][1][2][3][4][5][6][7]

  • Benzoic Acid (1.1 eq)

  • Polyphosphoric Acid (PPA) (Solvent/Catalyst)

Workflow:

  • Dissolution: Charge a 3-neck flask with PPA and heat to 100°C under N2 flow. Add Dibenzo[b,d]furan-2,3-diamine and stir until dissolved.

  • Condensation: Add Benzoic Acid. Raise temperature to 180°C and stir for 6 hours. (The ortho-diamine reacts with the acid to close the imidazole ring).[1]

  • Precipitation: Pour the hot solution slowly into ice water containing Na2CO3 to neutralize.

  • Purification: Filter the precipitate, wash with water/methanol, and dry at 100°C under vacuum.

  • Analysis: Verify structure via 1H-NMR (Look for disappearance of amine protons and formation of imidazole C-H).

Protocol B: Comparative TGA Analysis (Standardized)

Objective: Quantify Td5% and Char Yield.

Instrument: Thermogravimetric Analyzer (e.g., TA Instruments Q500). Sample: 5–10 mg of dried Model Benzazole (from Protocol A) vs. Fluorene-based Polyimide reference.

Method:

  • Equilibration: Equilibrate at 40°C.

  • Ramp: Heat at 10°C/min to 800°C.

  • Atmosphere: Run duplicate scans in Nitrogen (inert stability) and Air (oxidative stability).[1]

Data Interpretation:

  • Td5% (N2): Indicates the limit of bond stability.[1] Expect >500°C for the Dibenzofuran derivative.[1]

  • Onset of Weight Loss (Air): Indicates oxidative attack.[1] Fluorene derivatives often show an earlier onset (~450°C) due to C9 oxidation; Dibenzofuran should remain stable longer.[1]

Applications & Recommendations

When to Choose Dibenzo[b,d]furan-2,3-diamine:
  • High-Temp Adhesives: For aerospace applications requiring stability >300°C in air.[1]

  • Conductive Polymers: The planar structure allows for pi-stacking, useful in organic electronics (OLEDs) or COFs (Covalent Organic Frameworks).[1]

  • Drug Scaffolds: As a rigid, planar DNA intercalator or kinase inhibitor core where oxidative metabolism at a methylene bridge (like in fluorene) must be avoided.

When to Choose Fluorene Diamines:
  • Optical Films: The "cardo" structure prevents stacking, reducing crystallinity and improving transparency (e.g., flexible displays).

  • Soluble Polyimides: If the polymer must be processed from solution (NMP, DMAc) rather than melt-processed.[1]

References

  • Chemical Structure & Availability

    • Dibenzo[b,d]furan-2,3-diamine (CAS 24258-73-9).[1][2][3][4][5][6][7] Available from specialist building block suppliers.[1]

    • Source: [1]

  • Comparative Polyimide Data (Fluorene Class)

    • Synthesis and properties of novel polyimides based on 2',7'-bis(4-aminophenoxy)-spiro(4,5-diazafluorene-9,9'-xanthene).
    • Source:

  • Furan-based Polymer Thermal Stability

    • Preparation and Properties of High-Temperature-Resistant Polyimide Foams. (Demonstrates the thermal resilience of heterocyclic diamines).
    • Source: [1]

  • General Thermal Degradation Pathways

    • Thermal Degradation Pathways of Aqueous Diamine Solvents. (Provides context on amine stability).
    • Source: [1]

Sources

Electrochemical characterization (CV) of Dibenzo[b,d]furan-2,3-diamine

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the electrochemical characterization of Dibenzo[b,d]furan-2,3-diamine (DBF-2,3-DA) , a rigid, planar analogue of the classic o-phenylenediamine (OPD).

This document is structured for researchers requiring a rigorous, self-validating protocol for evaluating DBF-2,3-DA for applications in organic electronics (OLEDs/OFETs) , biosensors , and conductive polymer synthesis .

Executive Summary & Molecular Rationale

Dibenzo[b,d]furan-2,3-diamine represents a structural evolution of the standard o-phenylenediamine (OPD) monomer. By fusing the electroactive diamine moiety onto a rigid dibenzofuran core , this molecule offers distinct advantages over benzene-based alternatives:

  • Planarity & Stacking: The fused tricyclic system promotes stronger

    
    -
    
    
    
    stacking, potentially enhancing charge carrier mobility in polymerized films.
  • Electronic Modulation: The ether oxygen in the furan ring acts as a weak electron donor, modulating the HOMO/LUMO levels compared to the naphthalene or benzene analogues.

  • Stability: The rigid backbone suppresses conformational disorder, leading to more thermally stable polymer films (Poly-DBF-DA).

Primary Application: Precursor for ladder-type conductive polymers and fused N-heterocyclic semiconductors.

Experimental Protocol: Cyclic Voltammetry (CV)

Standardized workflow to ensure reproducibility and data integrity.

Reagents & Setup
  • Solvent: Anhydrous Acetonitrile (MeCN) or Dichloromethane (DCM). Note: MeCN is preferred for sharper redox peaks; DCM for solubility of larger oligomers.

  • Electrolyte: 0.1 M Tetrabutylammonium Hexafluorophosphate (

    
    ).[1]
    
  • Analyte Concentration: 1.0 mM Dibenzo[b,d]furan-2,3-diamine.[2]

  • Internal Standard: Ferrocene (

    
    ) added after initial characterization for potential calibration.
    
Electrode Configuration (Three-Electrode Cell)
ComponentMaterialFunction / Note
Working Electrode (WE) Glassy Carbon (GCE) or Platinum DiskMust be polished to a mirror finish (0.05

m alumina) before every run.
Counter Electrode (CE) Platinum Wire/CoilSurface area must be

10x the WE to prevent kinetic limitations.
Reference Electrode (RE)

(in MeCN) or

(aq)
Use a salt bridge if using aqueous RE in organic solvent to prevent junction potential drift.
Measurement Procedure
  • Degassing: Purge solution with High-Purity Argon (

    
    ) for 10 minutes prior to scanning. Maintain an 
    
    
    
    blanket during the scan.
  • Conditioning: Hold WE at -0.2 V for 10 seconds to equilibrate the double layer.

  • Scan Parameters:

    • Window: -0.5 V to +1.5 V (vs.

      
      ). Caution: Avoid scanning >1.8 V to prevent over-oxidation/degradation of the solvent.
      
    • Scan Rate: 50 mV/s (Standard).[2] Vary from 10–500 mV/s for kinetic studies.

  • Cycle Count: Run 10–20 cycles to observe electropolymerization (film growth).

Results Interpretation & Mechanism[3]

The Voltammogram Profile

Upon scanning, DBF-2,3-DA exhibits a characteristic "Nucleation Loop" behavior typical of conducting polymer precursors:

  • First Anodic Scan (

    
    ):  An irreversible oxidation peak appears (approx. +0.6 V to +0.8 V). This corresponds to the formation of the radical cation  on the amine groups.
    
  • Reverse Scan: A reduction peak is often absent or small in the first cycle, indicating the radical cation has reacted chemically (dimerized) rather than reducing back to the monomer (

    
     mechanism).
    
  • Subsequent Cycles: New reversible redox couples appear at lower potentials (+0.2 V to +0.4 V). The current intensity of these peaks increases with each cycle, confirming the deposition of a conductive Poly(DBF-DA) film on the electrode.

Mechanistic Pathway

The polymerization follows a radical-cation coupling mechanism, forming a "ladder" structure similar to poly(o-phenylenediamine) but with the dibenzofuran backbone.

G Monomer Monomer (DBF-2,3-DA) Radical Radical Cation (-NH2•+) Monomer->Radical Oxidation (-e-) Dimer Dimerization (Head-to-Tail) Radical->Dimer Coupling (-2H+) Polymer Polymer Film (Ladder Structure) Dimer->Polymer Chain Growth (Electropolymerization) Polymer->Radical Further Oxidation

Figure 1: Electropolymerization mechanism of DBF-2,3-DA. The monomer undergoes oxidation to a radical cation, which couples to form dimers and eventually a ladder-type polymer film.

Comparative Performance Analysis

The following table contrasts Dibenzo[b,d]furan-2,3-diamine with its primary alternatives.

FeatureDibenzo[b,d]furan-2,3-diamine o-Phenylenediamine (OPD) 2,3-Diaminonaphthalene
Structure Type Tricyclic, Heteroatom-bridgedMonocyclic (Benzene)Bicyclic (Naphthalene)
Electronic Nature Electron-Rich (O-donor effect)Standard ReferenceConjugated System

(Oxidation)
~0.65 V (Est.)~0.75 V~0.60 V
Polymer Morphology Rigid, Planar Films Flexible, often amorphousSemi-crystalline
Solubility (Monomer) Moderate (MeCN/DCM)High (Water/Acid/Organics)Moderate
Key Advantage High Thermal Stability & Planarity Low Cost & Water SolubilityExtended Conjugation
Primary Limitation Synthesis complexityLower environmental stabilityProne to over-oxidation
Why Choose DBF-2,3-DA?
  • vs. OPD: If your application requires thermal robustness or ordered molecular packing (e.g., in OFETs), the dibenzofuran core provides a significant structural advantage over the flexible OPD.

  • vs. Naphthalene: DBF-2,3-DA offers a balance of conjugation without the extreme hydrophobicity of higher acenes, maintaining better solubility for processing.

Troubleshooting & Validation

Self-validating steps to ensure data trustworthiness.

  • Issue: No polymer film growth observed.

    • Cause: Monomer concentration too low or solvent is "wet" (water scavenges radicals).

    • Fix: Increase conc. to 5 mM; dry solvent over molecular sieves.

  • Issue: Broad, undefined peaks.

    • Cause: Electrode fouling.[3]

    • Fix: Polish GCE with 0.05

      
      m alumina slurry. Verify surface cleanliness by running a CV of Ferrocene; 
      
      
      
      should be
      
      
      60–70 mV.
  • Issue: Irreversible oxidation only (no return wave).

    • Insight: This is normal for the first scan of a diamine. It confirms the chemical step (dimerization) is fast (

      
      ). Reversibility should only be looked for in the polymer redox waves (cycles 2+).
      

References

  • Electropolymerization of o-Phenylenediamine

    • Title: Electropolymerization and Characterization of Poly(o-Phenylenediamine) Thin Films.
    • Source: Journal of Nano and Materials Science Research.[4]

    • Link:

  • Dibenzofuran Semiconductors

    • Title: Syntheses of dibenzo[d,d']benzo[2,1-b:3,4-b']difuran derivatives and their application to organic field-effect transistors.[2]

    • Source: Beilstein Journal of Organic Chemistry.
    • Link:

  • Furan-Based Conducting Polymers

    • Title: Synthesis and Electropolymerization of Furan End-capped Dibenzothiophene/Dibenzofuran.
    • Source: International Journal of Electrochemical Science.[1]

    • Link:

  • Mechanistic Insight (OPD Oxidation)

    • Title: 2,3-Diaminophenazine is the product from the horseradish peroxidase-catalyzed oxidation of o-phenylenediamine.[5]

    • Source: PubMed / Biochemistry.
    • Link:

Sources

A Comparative Analysis of 2,3-diaminodibenzofuran and 3,7-diaminodibenzofuran Isomers: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

To our valued community of researchers, scientists, and drug development professionals,

In the pursuit of advancing scientific knowledge, particularly in the fields of polymer chemistry, materials science, and drug discovery, the selection of molecular building blocks is of paramount importance. The isomeric purity and substitution patterns of monomers can dramatically influence the physicochemical and functional properties of the resulting materials. This guide was intended to provide a comprehensive comparison of two such isomers: 2,3-diaminodibenzofuran and 3,7-diaminodibenzofuran.

However, after an extensive and thorough search of the current scientific literature, chemical databases, and other scholarly resources, it has become evident that there is a significant lack of published experimental and theoretical data for a direct and meaningful comparison of these two specific isomers. While the foundational dibenzofuran scaffold is a well-known structural motif in many biologically active compounds and high-performance polymers, the 2,3- and 3,7-diamino substituted derivatives appear to be significantly understudied.

The Challenge of Data Scarcity

Our investigation revealed the following:

  • Lack of Direct Comparative Studies: We were unable to identify any peer-reviewed articles or conference proceedings that directly compare the synthesis, properties, or performance of 2,3-diaminodibenzofuran versus 3,7-diaminodibenzofuran.

  • Limited Information on Individual Isomers:

    • 2,3-diaminodibenzofuran: There is a notable absence of experimental data regarding its synthesis, characterization, and physical or chemical properties in the public domain.

    • 3,7-diaminodibenzofuran: While this isomer is cataloged in chemical databases such as PubChem, there is a lack of associated experimental data concerning its properties and applications.

  • Absence in Polymer Science Literature: Searches for high-performance polymers, such as polyimides, derived from these specific diamine isomers did not yield any relevant results. The literature predominantly focuses on other isomers, such as 2,8-diaminodibenzofuran.

  • No Available Computational Data: We were also unable to locate any computational chemistry studies that have reported the theoretical properties (e.g., electronic structure, molecular geometry, reactivity) of these two isomers, which could have provided a basis for a theoretical comparison.

The Importance of Isomerism in Diaminodibenzofurans

The position of the amino groups on the dibenzofuran core has a profound impact on the molecule's symmetry, linearity, and reactivity. These structural differences are expected to influence several key properties, including:

  • Polymerizability: The reactivity of the diamine monomers in polycondensation reactions.

  • Polymer Structure and Properties: The geometry of the resulting polymer chains (linear vs. kinked), which in turn affects properties such as thermal stability, mechanical strength, solubility, and optical transparency. For instance, the more linear 3,7-isomer would be expected to form more rigid and potentially more thermally stable polymers compared to the kinked 2,3-isomer.

  • Biological Activity: The specific arrangement of the amino groups would alter the molecule's ability to interact with biological targets, potentially leading to different pharmacological profiles.

Future Outlook

The lack of data on 2,3- and 3,7-diaminodibenzofuran presents an opportunity for new research. A systematic study of the synthesis and properties of these isomers, and the polymers derived from them, would be a valuable contribution to the fields of materials science and medicinal chemistry. Such research would allow for a comprehensive understanding of the structure-property relationships in this class of compounds.

We are committed to providing our audience with accurate, data-driven, and insightful technical guides. Unfortunately, due to the current lack of available information, we are unable to fulfill the original request for a detailed comparison of 2,3-diaminodibenzofuran and 3,7-diaminodibenzofuran.

We will continue to monitor the scientific literature and will revisit this topic should new data become available. We encourage researchers who may have unpublished data on these compounds to consider sharing their findings with the scientific community.

For those interested in the broader topic of how isomerism affects the properties of high-performance polymers, we would be pleased to prepare a guide on more well-documented sets of isomers. Your feedback and suggestions for future topics are always welcome.

A Senior Application Scientist's Guide to Elemental Analysis Standards for Dibenzo[b,d]furan-2,3-diamine

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the precise characterization of novel chemical entities is paramount. Dibenzo[b,d]furan-2,3-diamine, a nitrogen-containing heterocyclic aromatic compound, presents a unique set of analytical challenges. Its purity and elemental composition are critical quality attributes that can significantly impact its chemical behavior, biological activity, and safety profile. This guide provides an in-depth comparison of the primary analytical techniques for the elemental analysis of Dibenzo[b,d]furan-2,3-diamine, grounded in both theoretical principles and practical, field-proven insights. We will explore the methodologies of Combustion Analysis (CHN), Inductively Coupled Plasma-Mass Spectrometry (ICP-MS), and Quantitative Nuclear Magnetic Resonance (qNMR), offering a comprehensive framework for selecting the most appropriate analytical strategy.

The Critical Role of Elemental Analysis in Pharmaceutical Development

Elemental analysis serves two primary functions in the characterization of a pharmaceutical compound like Dibenzo[b,d]furan-2,3-diamine. Firstly, it confirms the empirical formula by determining the mass percentages of carbon, hydrogen, and nitrogen. This fundamental information verifies the molecular structure and is a key component of the compound's identity. Secondly, it quantifies elemental impurities, which can be introduced at various stages of synthesis and manufacturing.[1] These impurities can be toxic, impact the stability of the drug substance, or catalyze degradation.[1]

Regulatory bodies, through guidelines such as the International Council for Harmonisation's Q3D and the United States Pharmacopeia's chapters <232> and <233>, have established stringent limits for elemental impurities in pharmaceutical products.[2][3][4][5][6][7] These guidelines necessitate a risk-based approach to control elemental impurities, making robust and validated analytical methods essential.[3]

Core Analytical Techniques: A Comparative Overview

The selection of an appropriate analytical technique depends on the specific analytical question being addressed. For Dibenzo[b,d]furan-2,3-diamine, a comprehensive characterization often involves a combination of techniques.

Analytical Technique Primary Application Principle Key Advantages Limitations
Combustion Analysis (CHN) Determination of %C, %H, %N to confirm empirical formula.High-temperature combustion of the sample to convert C, H, and N into CO2, H2O, and N2 gases, which are then quantified.[1][3][8]Direct, rapid, and cost-effective for determining the bulk elemental composition of the pure compound.[3]Not suitable for trace element analysis. Requires a pure and dry sample for accurate results.[9]
Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) Quantification of trace elemental impurities.A high-temperature plasma atomizes and ionizes the sample. The ions are then separated by their mass-to-charge ratio and detected.Extremely high sensitivity with detection limits in the parts-per-billion (ppb) or even parts-per-trillion (ppt) range.[10] Capable of analyzing a wide range of elements.More complex and expensive instrumentation. Susceptible to matrix interferences that may require mitigation strategies.[11]
Quantitative Nuclear Magnetic Resonance (qNMR) Determination of absolute purity and quantification of the primary compound.The integral of an NMR peak is directly proportional to the number of nuclei responsible for that signal.[12] By comparing the integral of an analyte peak to that of a certified internal standard, the absolute concentration or purity can be determined.[13]Non-destructive technique.[13] Can provide absolute quantification without the need for a specific reference standard of the analyte.[13] Provides structural information simultaneously.Lower sensitivity compared to chromatographic methods for impurity profiling. Requires careful method development and validation.

Experimental Protocols: A Step-by-Step Guide

The following protocols are presented as a guide for the elemental analysis of Dibenzo[b,d]furan-2,3-diamine. It is imperative that all methods are validated for their intended use in your laboratory, following guidelines such as ICH Q2(R1).

Combustion Analysis (CHN) for Empirical Formula Verification

This protocol outlines the determination of the percentage of Carbon, Hydrogen, and Nitrogen in a sample of Dibenzo[b,d]furan-2,3-diamine.

Instrumentation: CHN Elemental Analyzer

Materials:

  • Dibenzo[b,d]furan-2,3-diamine sample (powdered and dried)

  • Tin capsules

  • Vanadium pentoxide (oxidizer)

  • Certified reference material (e.g., Acetanilide or Sulfanilic acid)[1][2]

  • High-purity helium and oxygen

Procedure:

  • Instrument Calibration: Calibrate the CHN analyzer using a certified reference material. Run the standard multiple times to ensure the calibration is stable and accurate. The measured values for the standard should be within 0.3% of the certified values.[9]

  • Sample Preparation: Accurately weigh 2-5 mg of the dried Dibenzo[b,d]furan-2,3-diamine sample into a tin capsule. Add a small amount of vanadium pentoxide to aid combustion.

  • Analysis: Place the sealed tin capsule into the autosampler of the CHN analyzer. Initiate the analysis sequence. The sample undergoes flash combustion at a temperature of approximately 1000°C in an oxygen-rich environment.[1]

  • Detection: The resulting CO2, H2O, and N2 gases are separated by a chromatographic column and quantified by a thermal conductivity detector (TCD).[3]

  • Data Interpretation: The instrument software calculates the percentage of C, H, and N in the sample. Compare the experimental results to the theoretical values for Dibenzo[b,d]furan-2,3-diamine (C12H10N2O). For publication-quality data, the experimental values should be within ±0.4% of the theoretical values.[9]

Hypothetical Experimental Data:

ElementTheoretical %Experimental % (Run 1)Experimental % (Run 2)Average Experimental %
Carbon (C)72.7172.5972.6572.62
Hydrogen (H)5.085.125.095.11
Nitrogen (N)14.1314.0514.0914.07
ICP-MS for Elemental Impurity Profiling

This protocol describes the quantification of trace elemental impurities in Dibenzo[b,d]furan-2,3-diamine according to USP <232> and ICH Q3D guidelines.

Instrumentation: Inductively Coupled Plasma-Mass Spectrometer (ICP-MS)

Materials:

  • Dibenzo[b,d]furan-2,3-diamine sample

  • High-purity nitric acid (HNO3) and hydrochloric acid (HCl)

  • Ultrapure deionized water

  • Multi-element standard solutions for calibration

  • Internal standard solution (e.g., containing Sc, Y, In, Tb, Bi)

Procedure:

  • Sample Preparation (Microwave Digestion):

    • Accurately weigh approximately 0.2 g of the Dibenzo[b,d]furan-2,3-diamine sample into a clean microwave digestion vessel.

    • Add 9 mL of concentrated HNO3 and 3 mL of concentrated HCl (aqua regia).[14][15]

    • Seal the vessel and place it in the microwave digestion system.

    • Run a digestion program suitable for organic matrices.

    • After cooling, carefully open the vessel and dilute the digest to a final volume of 50 mL with ultrapure water.[14]

    • Prepare a method blank using the same procedure without the sample.[16]

  • Instrument Setup and Calibration:

    • Optimize the ICP-MS instrument parameters (e.g., plasma power, gas flows, lens voltages) for sensitivity and stability.

    • Perform a multi-point calibration using certified multi-element standard solutions. The calibration curve should have a correlation coefficient (r²) > 0.999.

  • Analysis:

    • Introduce the prepared sample, blank, and calibration standards into the ICP-MS.

    • Use an internal standard to correct for matrix effects and instrumental drift.

    • Acquire data for the elements of interest as specified in USP <232>/ICH Q3D.

  • Data Interpretation:

    • The instrument software calculates the concentration of each elemental impurity in the sample in µg/g (ppm).

    • Compare the results to the Permitted Daily Exposure (PDE) limits outlined in the regulatory guidelines, taking into account the maximum daily dose of the potential drug product.

Hypothetical Experimental Data (for selected elements):

ElementClassPDE (µ g/day , Oral)Concentration in Sample (µg/g)
Lead (Pb)15< 0.1
Arsenic (As)115< 0.1
Mercury (Hg)130< 0.05
Cadmium (Cd)15< 0.05
Nickel (Ni)2A2000.8
Palladium (Pd)2B1001.2 (potential catalyst residue)
Quantitative NMR (qNMR) for Purity Assessment

This protocol details the use of qNMR for the determination of the absolute purity of Dibenzo[b,d]furan-2,3-diamine.

Instrumentation: High-resolution NMR Spectrometer (e.g., 400 MHz or higher)

Materials:

  • Dibenzo[b,d]furan-2,3-diamine sample

  • Certified internal standard (e.g., maleic acid, dimethyl sulfone)

  • Deuterated solvent (e.g., DMSO-d6)

Procedure:

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the Dibenzo[b,d]furan-2,3-diamine sample and 5 mg of the certified internal standard into a vial.

    • Dissolve the mixture in a precise volume of the deuterated solvent.

  • NMR Data Acquisition:

    • Transfer the solution to an NMR tube.

    • Acquire a proton (¹H) NMR spectrum with parameters optimized for quantitative analysis (e.g., long relaxation delay, sufficient number of scans).

  • Data Processing and Analysis:

    • Process the spectrum (Fourier transform, phase correction, baseline correction).

    • Integrate a well-resolved, non-overlapping peak of Dibenzo[b,d]furan-2,3-diamine and a peak from the internal standard.

    • Calculate the purity using the following equation:

    Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P_IS = Purity of the internal standard

Hypothetical Experimental Data:

  • A well-resolved aromatic proton signal for Dibenzo[b,d]furan-2,3-diamine is chosen for integration.

  • The methyl signal of dimethyl sulfone (internal standard) is used for comparison.

  • Based on the integration values and the weights of the sample and standard, the calculated purity is 99.2%.

Visualizing the Analytical Workflow

The following diagrams illustrate the decision-making process and workflow for the elemental analysis of Dibenzo[b,d]furan-2,3-diamine.

Analytical_Workflow cluster_start Start: Characterization of Dibenzo[b,d]furan-2,3-diamine cluster_questions Analytical Questions cluster_methods Analytical Methods cluster_results Data Output start Newly Synthesized Batch q1 Confirm Empirical Formula? start->q1 q2 Assess Trace Elemental Impurities? start->q2 q3 Determine Absolute Purity? start->q3 m1 CHN Combustion Analysis q1->m1 m2 ICP-MS Analysis q2->m2 m3 Quantitative NMR (qNMR) q3->m3 r1 %C, %H, %N Data m1->r1 r2 Trace Element Profile (ppm/ppb) m2->r2 r3 Absolute Purity (%) m3->r3 end Complete Characterization Report r1->end Compare to Theoretical r2->end Compare to ICH Q3D/USP <232> Limits r3->end Certify Batch Purity Technique_Comparison cluster_bulk Bulk Composition & Purity cluster_trace Trace Impurities center Analytical Goal chn CHN Analysis (%C, %H, %N) center->chn Empirical Formula qnmr qNMR (Absolute Purity) center->qnmr Purity icpms ICP-MS (ppm/ppb levels) center->icpms Impurities

Caption: Comparison of analytical techniques for Dibenzo[b,d]furan-2,3-diamine.

Conclusion and Recommendations

A comprehensive elemental analysis of Dibenzo[b,d]furan-2,3-diamine requires a multi-faceted approach.

  • For initial characterization and confirmation of the empirical formula , CHN combustion analysis is the most direct and efficient method.

  • To comply with regulatory requirements for pharmaceutical development , ICP-MS is indispensable for the sensitive and accurate quantification of trace elemental impurities.

  • For a definitive assessment of absolute purity , qNMR offers a powerful, orthogonal technique that complements both CHN and chromatographic methods.

By integrating these techniques, researchers and drug developers can build a comprehensive and robust data package for Dibenzo[b,d]furan-2,3-diamine, ensuring its quality, safety, and regulatory compliance. This integrated analytical strategy provides the trustworthy and authoritative data necessary to advance promising compounds from the laboratory to clinical development.

References

  • ICH Harmonised Guideline. Q3D(R2) Guideline for Elemental Impurities. [Link]

  • U.S. Pharmacopeia. General Chapter <232> Elemental Impurities—Limits. [Link]

  • University of Illinois Urbana-Champaign. Summary of CHNS Elemental Analysis Common Problems. [Link]

  • Spectroscopy Online. Key Steps to Create a Sample Preparation Strategy for Inductively Coupled Plasma (ICP) or ICP–Mass Spectrometry (ICP-MS) Analysis. [Link]

  • Lab Manager. Comprehensive Guide to CHNSO Analysis: Principles, Applications, and Future. [Link]

  • AZoM. What is a CHNS Elemental Analyzer? [Link]

  • Royal Society of Chemistry. CHNS Elemental Analysers. [Link]

  • Jordi Labs. USP<232>/<233>: New Regulations on Elemental Impurities in Drug Products. [Link]

  • Drawell. How ICP-MS is Applied in Pharmaceutical Quality Control. [Link]

  • ARO Scientific. Aromatics Content Certified Reference Materials (CRM) and Standards. [Link]

  • Patsnap. Analyzing Organic Samples Using ICP-MS: Methods and Challenges. [Link]

  • PubMed. Quantitative NMR (qNMR) for pharmaceutical analysis: The pioneering work of George Hanna at the US FDA. [Link]

  • Agilent. USP <232>/<233> and ICH Q3D Elemental Impurities Analysis: The Agilent ICP-MS Solution. [Link]

  • U.S. Pharmacopeia. General Chapter <233> Elemental Impurities—Procedures. [Link]

  • MDPI. An Overview of the Biological Evaluation of Selected Nitrogen-Containing Heterocycle Medicinal Chemistry Compounds. [Link]

  • Emery Pharma. A Guide to Quantitative NMR (qNMR). [Link]

  • Spectroscopy Online. Preparation of Pharmaceutical Samples for Elemental Impurities Analysis: Some Potential Approaches. [Link]

  • ResolveMass Laboratories Inc. Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works. [Link]

  • ACS Publications. Analysis of the Structural Diversity, Substitution Patterns, and Frequency of Nitrogen Heterocycles among U.S. FDA Approved Pharmaceuticals. [Link]

  • Spectroscopy Online. Validating ICP-MS for the Analysis of Elemental Impurities According to Draft USP General Chapters <232> and <233>. [Link]

  • Agilent. A Comparison of GC-ICP-MS and HPLC-ICP-MS for the Analysis of Organotin Compounds. [Link]

  • ResearchGate. Method limits of detection and quantification in ICP-AES and ICP-MS. [Link]

  • ResearchGate. Overview on Nitrogen containing compounds and their assessment based on 'International Regulatory Standards'. [Link]

  • ResearchGate. Quantitative NMR Spectroscopy in Pharmaceutical R&D. [Link]

  • Drawell. ICP-AES vs. ICP-MS for Heavy Metal Analysis: How to Choose the Right Method. [Link]

  • Royal Society of Chemistry. Development of a sample preparation method for accurate analysis of 24 elemental impurities in oral drug products by ICP-MS according to USP/ICH guidelines. [Link]

  • CPAChem. Organic CRM. [Link]

  • Der Pharma Chemica. A Review on the Medicinal Significance of Nitrogen-Containing Heterocycles: From Natural Products to FDA-Approved Drugs. [Link]

  • Reddit. I am curious about methods of analysis, e.g. LC, MS, IR, NMR, but don't understand the comparative advantages. Are there any guides for this? [Link]

  • ROFA France. Certified Reference Material List. [Link]

  • ACS Publications. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. [Link]

  • U.S. Pharmacopeia. General Chapter <233> Elemental Impurities—Procedures (Pre-2018). [Link]

  • ResearchGate. Certified reference material for quantification of polycyclic aromatic hydrocarbons in sediment from the National Metrology Institute of Japan. [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.